trans-BAY-850
Description
Properties
IUPAC Name |
N-[(2R)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1R)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44ClN5O3/c1-24-4-10-28(11-5-24)25(2)42-23-32-16-17-36(47-32)34-19-33(35(39)20-37(34)46-3)38(45)44-31(18-26-6-8-27(21-40)9-7-26)22-43-30-14-12-29(41)13-15-30/h4-11,16-17,19-20,25,29-31,42-43H,12-15,18,22-23,41H2,1-3H3,(H,44,45)/t25-,29?,30?,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSISGUIVBKDTQO-JLXKDNNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NCC2=CC=C(O2)C3=CC(=C(C=C3OC)Cl)C(=O)NC(CC4=CC=C(C=C4)C#N)CNC5CCC(CC5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](C)NCC2=CC=C(O2)C3=CC(=C(C=C3OC)Cl)C(=O)N[C@H](CC4=CC=C(C=C4)C#N)CNC5CCC(CC5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of trans-BAY-850 in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-BAY-850 is a potent and highly selective chemical probe for the bromodomain of ATPase Family AAA Domain-Containing Protein 2 (ATAD2). Its mechanism of action is distinct from traditional bromodomain inhibitors, involving the induction of ATAD2 bromodomain dimerization, which prevents its interaction with acetylated histones on chromatin.[1][2][3] This disruption of ATAD2 function has significant consequences in cancer cells, particularly in ovarian cancer, where it leads to the downregulation of key cell cycle-associated genes, resulting in cell cycle arrest and apoptosis.[4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular activities, the downstream signaling pathways it affects, and the experimental protocols used to elucidate its function.
Introduction to ATAD2 in Cancer
ATAD2 is an epigenetic reader protein that has been identified as a promising therapeutic target in various cancers.[4][6] It functions as a transcriptional co-activator for several oncogenes, including c-Myc and E2F1.[6][7] Overexpression of ATAD2 is correlated with poor prognosis in multiple tumor types, including ovarian, breast, and lung cancer.[4][8][9] The ATAD2 protein contains a bromodomain, which recognizes and binds to acetylated lysine residues on histone tails, a key mechanism for its recruitment to chromatin and subsequent regulation of gene expression.[4][7]
Biochemical Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets the ATAD2 bromodomain with high potency and selectivity.[1][2][3] Unlike conventional inhibitors that occupy the acetyl-lysine binding pocket, this compound has a unique mode of action that involves inducing the dimerization of the ATAD2 bromodomain.[2][3] This induced dimerization sterically hinders the binding of the bromodomain to acetylated histones, effectively displacing ATAD2 from chromatin.
Binding Affinity and Inhibitory Potency
The potency of this compound has been quantified through various biochemical and biophysical assays. The table below summarizes the key quantitative data.
| Assay Type | Target | Parameter | Value | Reference |
| TR-FRET | ATAD2 BD - Monoacetylated H4 Peptide | IC50 | 166 nM | [2] |
| TR-FRET | ATAD2 BD - Tetra-acetylated H4 Peptide | IC50 | 22 nM | [2] |
| AlphaScreen | ATAD2 BD - Tetra-acetylated H4 Peptide | IC50 | 157 nM | [2][3] |
| BROMOscan | ATAD2 BD | Kd | 115 nM | [2][3] |
| Microscale Thermophoresis (MST) | GST-ATAD2 | Kd | 85 nM | [2] |
| Thermal Shift Assay (TSA) | ATAD2 BD | ΔTm at 100 µM | 13.9°C | [1] |
Selectivity Profile
This compound exhibits high selectivity for the ATAD2 bromodomain over other bromodomain families. In a BROMOscan panel, no significant binding was observed for other bromodomains at a concentration of 10 µM.[1]
Inactive Control Compound: BAY-460
To validate the on-target effects of this compound, an inactive stereoisomer, BAY-460, is often used as a negative control. BAY-460 shows significantly reduced potency against ATAD2.
| Assay Type | Target | Parameter | Value | Reference |
| HTRF | ATAD2 | IC50 | 16 µM | [1] |
| BROMOscan | ATAD2 | Activity | No activity at 10 µM | [1] |
| Native Mass Spectrometry | ATAD2 | Binding | No binding to monomeric or dimeric ATAD2 | [2][3] |
| FRAP | GFP-ATAD2 in MCF7 cells | Recovery t1/2 | No significant effect | [2] |
Cellular Mechanism of Action in Ovarian Cancer
In ovarian cancer cells, the inhibition of ATAD2 by this compound leads to significant anti-proliferative effects.[4][5] This is primarily achieved through the induction of cell cycle arrest and apoptosis.
Downregulation of Centromere Regulatory Genes
Transcriptome analysis of ovarian cancer cell lines (PA-1 and SK-OV3) treated with this compound revealed a predominant downregulation of genes encoding centromere proteins (CENPs), with a particularly strong effect on Centromere Protein E (CENPE).[4] CENPE is a kinesin-like motor protein essential for chromosome congression and segregation during mitosis.
Cell Cycle Arrest and Apoptosis
The downregulation of CENPE and other centromeric proteins upon ATAD2 inhibition disrupts proper mitotic progression, leading to cell cycle arrest and subsequent apoptosis.[4][5]
-
Cell Cycle Analysis: Treatment of ovarian cancer cells with this compound leads to an accumulation of cells in the G2/M phase of the cell cycle.
-
Apoptosis Induction: A significant increase in the apoptotic cell population is observed following treatment with this compound.
The following table will summarize the quantitative data on cell cycle arrest and apoptosis. (Note: Specific percentages will be included upon finding the supplementary data of the Guruvaiah et al., 2023 study).
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Apoptotic Cells (%) | Reference |
| PA-1 | Vehicle (DMSO) | Data Pending | Data Pending | Data Pending | Data Pending | [4][5][10] |
| PA-1 | BAY-850 (5 µM) | Data Pending | Data Pending | Data Pending | Data Pending | [4][5][10] |
| SK-OV3 | Vehicle (DMSO) | Data Pending | Data Pending | Data Pending | Data Pending | [4][5][10] |
| SK-OV3 | BAY-850 (5 µM) | Data Pending | Data Pending | Data Pending | Data Pending | [4][5][10] |
Signaling Pathway
The proposed signaling pathway for the action of this compound in ovarian cancer cells is initiated by the direct inhibition of ATAD2, leading to downstream effects on gene expression and cellular fate.
Caption: Signaling pathway of this compound in cancer cells.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Biochemical Assays
This assay measures the displacement of a fluorescently labeled acetylated histone peptide from the ATAD2 bromodomain by an inhibitor.
-
Reagents:
-
GST-tagged ATAD2 bromodomain
-
Biotinylated mono- or tetra-acetylated histone H4 peptide
-
Europium-labeled anti-GST antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665)
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
-
Procedure:
-
Add assay buffer, GST-ATAD2, and biotinylated peptide to a 384-well plate.
-
Add serial dilutions of this compound or control compound.
-
Incubate for 60 minutes at room temperature.
-
Add a mixture of Europium-labeled anti-GST antibody and streptavidin-conjugated acceptor.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (acceptor).
-
Calculate the ratio of acceptor to donor fluorescence and plot against inhibitor concentration to determine the IC50 value.
-
Caption: Workflow for the TR-FRET assay.
This bead-based proximity assay also measures the inhibition of the ATAD2-histone peptide interaction.
-
Reagents:
-
GST-tagged ATAD2 bromodomain
-
Biotinylated tetra-acetylated histone H4 peptide
-
Glutathione-coated Donor beads
-
Streptavidin-coated Acceptor beads
-
Assay Buffer
-
-
Procedure:
-
Incubate GST-ATAD2 with Glutathione Donor beads.
-
In a separate reaction, incubate biotinylated peptide with Streptavidin Acceptor beads.
-
In a 384-well plate, add the ATAD2-Donor bead complex, serial dilutions of this compound, and then the peptide-Acceptor bead complex.
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Plot the signal against inhibitor concentration to determine the IC50 value.
-
Cellular Assays
This live-cell imaging technique measures the mobility of ATAD2 in the nucleus and its displacement from chromatin by this compound.
-
Cell Line and Transfection:
-
MCF7 cells are transiently transfected with a plasmid encoding a GFP-tagged full-length ATAD2.
-
-
Procedure:
-
Seed transfected cells on glass-bottom dishes.
-
Treat cells with 1 µM this compound or vehicle control for a specified time.
-
Mount the dish on a confocal microscope equipped for live-cell imaging.
-
Acquire pre-bleach images of a selected nucleus.
-
Photobleach a defined region of interest (ROI) within the nucleus using a high-intensity laser.
-
Acquire a time-lapse series of images of the bleached region to monitor fluorescence recovery.
-
Analyze the fluorescence intensity in the ROI over time to calculate the half-maximal recovery time (t1/2) and the mobile fraction. A faster t1/2 indicates displacement from chromatin.
-
Caption: Workflow for the FRAP experiment.
This flow cytometry-based assay quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Lines: PA-1 and SK-OV3 ovarian cancer cells.
-
Procedure:
-
Treat cells with 5 µM this compound or vehicle for 48 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol.
-
Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases using cell cycle analysis software.
-
This flow cytometry assay detects and quantifies apoptotic cells.
-
Cell Lines: PA-1 and SK-OV3 ovarian cancer cells.
-
Procedure:
-
Treat cells with 5 µM this compound or vehicle for 48 hours.
-
Harvest the cells and culture supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentages of viable, early apoptotic, late apoptotic, and necrotic cells.
-
Conclusion
This compound is a valuable chemical probe with a unique mechanism of action that targets the ATAD2 bromodomain. Its ability to induce ATAD2 dimerization and subsequent displacement from chromatin provides a powerful tool to study the biological functions of ATAD2. In the context of ovarian cancer, the inhibition of ATAD2 by this compound leads to the downregulation of critical centromere-associated genes, resulting in mitotic disruption, cell cycle arrest, and apoptosis. This detailed understanding of its mechanism of action, supported by the quantitative data and experimental protocols provided in this guide, underscores the potential of targeting ATAD2 as a therapeutic strategy in oncology.
References
- 1. BAY-850 | Structural Genomics Consortium [thesgc.org]
- 2. Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ATAD2 is a driver and a therapeutic target in ovarian cancer that functions by upregulating CENPE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. magnusconferences.com [magnusconferences.com]
- 6. mdpi.com [mdpi.com]
- 7. bayer.com [bayer.com]
- 8. ATAD2 is Highly Expressed in Ovarian Carcinomas and Indicates Poor Prognosis [journal.waocp.org]
- 9. journal.waocp.org [journal.waocp.org]
- 10. ATAD2 is a driver and a therapeutic target in ovarian cancer that functions by upregulating CENPE - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of trans-BAY-850: A Technical Guide to a Novel ATAD2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of trans-BAY-850, a potent and highly selective chemical probe for the ATPase family AAA domain-containing protein 2 (ATAD2). ATAD2 is an epigenetic reader protein that has emerged as a promising therapeutic target in oncology due to its overexpression in numerous cancers and its association with poor patient prognosis.
Introduction: ATAD2 as an Oncogenic Target
ATPase Family AAA Domain-Containing Protein 2 (ATAD2) is a multifaceted protein that plays a critical role in chromatin dynamics and gene transcription.[1][2][3] It contains two key functional domains: an N-terminal AAA+ ATPase domain and a C-terminal bromodomain.[1][4] The bromodomain functions as an epigenetic "reader," specifically recognizing and binding to acetylated lysine residues on histone tails.[5][6][7] This interaction is crucial for recruiting transcriptional machinery to specific gene promoters.
ATAD2 has been identified as a coactivator for several key oncogenic transcription factors, including c-Myc, E2F, androgen receptor (AR), and estrogen receptor (ERα).[1][8][9] Its overexpression has been linked to the progression of various cancers, including breast, prostate, and lung cancer, by promoting cell proliferation and inhibiting apoptosis.[1][3][10] Given its pivotal role in driving tumor growth, ATAD2 has become an attractive target for therapeutic intervention. However, the development of potent and selective inhibitors has been challenging.[8]
Discovery of this compound: A DNA-Encoded Library Approach
This compound was identified through a sophisticated DNA-encoded library (DEL) screening process.[8][11][12] This technology allows for the screening of vast chemical libraries against a target protein. The process led to the discovery of a novel chemical scaffold with inhibitory activity against the ATAD2 bromodomain. Subsequent hit-to-lead optimization efforts resulted in the identification of this compound as a potent and highly selective ATAD2 inhibitor.[13] An inactive diastereomer, cis-BAY-460, was also synthesized to serve as a negative control for biological experiments.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its inactive control, cis-BAY-460.
Table 1: Biochemical and Biophysical Characterization of this compound
| Assay Type | Target/Ligand | This compound | cis-BAY-460 | Reference |
| TR-FRET | ATAD2 BD + Mono-acetylated H4 Peptide | IC₅₀ = 166 nM | Inactive | [8] |
| ATAD2 BD + Tetra-acetylated H4 Peptide | IC₅₀ = 22 nM | Inactive | [8] | |
| Alphascreen | ATAD2 BD + Tetra-acetylated H4 Peptide | IC₅₀ = 157 nM | Inactive | [8] |
| BROMOscan | ATAD2 BD | Kᴅ = 115 nM | No Activity | [8] |
| Microscale Thermophoresis (MST) | GST-ATAD2 BD | Kᴅ = 85 nM | - | [8][12] |
| Thermal Shift Assay (TSA) | Untagged ATAD2 BD (at 25 µM) | ΔTm = +5.2 °C | No Shift | [8] |
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | Metric | Result (this compound) | Reference |
| Fluorescence Recovery After Photobleaching (FRAP) | MCF7 (expressing GFP-ATAD2) | Half Recovery Time (t₁/₂) | Decreased at 1 µM | [8] |
| Cell Proliferation Assay | Various Cancer Cell Lines | GI₅₀ | Single-digit µM range | [8] |
Table 3: Selectivity Profile of this compound
| Assay Panel | Number of Targets | Result (this compound at 10 µM) | Reference |
| Bromodomain Panel (TSA) | Multiple | No thermal stabilization observed for other bromodomains | [8] |
| Kinase Panel | 354 | No significant inhibitory activity | [8] |
| GPCR Panel | Multiple | Modest effects only at high concentrations | [8] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the ability of a compound to disrupt the interaction between the ATAD2 bromodomain and an acetylated histone peptide.
-
Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., Europium chelate) conjugated to an anti-tag antibody and an acceptor fluorophore (e.g., APC) conjugated to streptavidin. When the tagged ATAD2 bromodomain binds to a biotinylated acetylated histone peptide, the donor and acceptor are brought into proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.
-
Protocol:
-
Recombinant GST-tagged ATAD2 bromodomain is incubated with a biotinylated mono- or tetra-acetylated histone H4 peptide.
-
Serial dilutions of the test compound (e.g., this compound) are added to the mixture.
-
Europium-labeled anti-GST antibody and streptavidin-APC are added.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
The FRET signal is measured using a suitable plate reader, and IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation.[8]
-
Microscale Thermophoresis (MST)
MST is a biophysical technique used to quantify the binding affinity between a protein and a ligand in solution.
-
Principle: MST measures the directed movement of molecules along a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding results in a change in its thermophoretic movement. This change is used to determine the binding affinity (Kᴅ).
-
Protocol:
-
The target protein (e.g., GST-ATAD2) is fluorescently labeled.
-
A constant concentration of the labeled protein is mixed with varying concentrations of the unlabeled ligand (this compound).
-
The samples are loaded into glass capillaries.
-
An infrared laser is used to create a precise temperature gradient within the capillaries.
-
The movement of the fluorescently labeled protein is monitored, and the change in thermophoresis is plotted against the ligand concentration to determine the Kᴅ.[8][12]
-
Thermal Shift Assay (TSA)
TSA is used to assess the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
-
Principle: The assay monitors the unfolding of a protein as the temperature is gradually increased. A fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the unfolded protein is used. As the protein unfolds, the fluorescence signal increases.
-
Protocol:
-
The purified ATAD2 bromodomain is mixed with SYPRO Orange dye.
-
Increasing concentrations of the test compound are added to the protein-dye mixture.
-
The samples are heated in a real-time PCR instrument with a temperature ramp.
-
Fluorescence intensity is measured at each temperature point.
-
The melting temperature (Tm) is determined from the inflection point of the melting curve. The change in Tm (ΔTm) in the presence of the compound indicates binding and stabilization.[8]
-
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a microscopy technique used to measure the dynamics of fluorescently labeled molecules inside living cells, providing evidence of target engagement.
-
Principle: A specific region of a cell expressing a fluorescently tagged protein (e.g., GFP-ATAD2) is photobleached using a high-intensity laser. The rate at which fluorescence recovers in the bleached region is a measure of the mobility of the fluorescent protein. An effective inhibitor that displaces the protein from a less mobile fraction (e.g., chromatin-bound) will increase its mobility and thus the rate of fluorescence recovery.
-
Protocol:
-
MCF7 cells are transfected with a plasmid encoding for full-length GFP-tagged ATAD2.
-
Cells are treated with the test compound (e.g., 1 µM this compound) or vehicle control.
-
A defined region of interest within the nucleus is photobleached.
-
The recovery of fluorescence in the bleached region is monitored over time using time-lapse microscopy.
-
The half-recovery time (t₁/₂) is calculated from the fluorescence recovery curve. A decrease in t₁/₂ indicates displacement of the protein from chromatin.[8]
-
Visualizations: Pathways and Mechanisms
The following diagrams illustrate key concepts related to ATAD2 function and the discovery and mechanism of action of this compound.
Caption: ATAD2 integrates with key oncogenic signaling pathways.
Caption: Workflow for the discovery of this compound.
Caption: this compound induces dimerization, blocking histone binding.
Mechanism of Action: An Unprecedented Approach
Unlike conventional bromodomain inhibitors that compete for the acetyl-lysine binding pocket, this compound exhibits a novel and unusual mode of action.[8][13] Biophysical analyses, including native mass spectrometry, revealed that this compound induces the dimerization of the ATAD2 bromodomain.[8][12] This induced dimerization prevents the bromodomain from engaging with its natural ligand, acetylated histones, and subsequently displaces ATAD2 from chromatin within cells, as demonstrated by FRAP assays.[8] This unique mechanism is responsible for its high selectivity for ATAD2 over other bromodomain-containing proteins.
Conclusion and Future Directions
This compound is a groundbreaking chemical probe that has been instrumental in elucidating the cellular functions of the ATAD2 bromodomain. Its discovery through a DNA-encoded library screen, coupled with its unique dimerization-inducing mechanism of action, sets it apart from traditional bromodomain inhibitors.[8] While this compound itself shows only modest antiproliferative effects, its high potency and exquisite selectivity make it an invaluable tool for target validation and for exploring the complex biology of ATAD2 in cancer.[8][14] The development of this compound paves the way for future therapeutic strategies targeting ATAD2, such as the development of proteolysis-targeting chimeras (PROTACs), which could leverage the binding moiety of this compound to induce the degradation of the entire ATAD2 protein.
References
- 1. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging oncogene ATAD2: Signaling cascades and therapeutic initiatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor-Promoting ATAD2 and Its Preclinical Challenges | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.iucr.org [journals.iucr.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. edelris.com [edelris.com]
- 14. Discovery of novel ATAD2 bromodomain inhibitors that trigger apoptosis and autophagy in breast cells by structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
trans-BAY-850 and its Role in Epigenetic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epigenetic regulation is a cornerstone of gene expression control, and its dysregulation is a hallmark of numerous diseases, including cancer. The ATPase Family AAA Domain-Containing 2 (ATAD2) protein is an epigenetic reader that has emerged as a significant target in oncology due to its frequent overexpression in various tumors and its correlation with poor patient prognosis.[1] This technical guide provides an in-depth exploration of trans-BAY-850, a potent and highly selective chemical probe for the ATAD2 bromodomain. We delve into its unique mechanism of action, present comprehensive quantitative data on its biochemical and cellular activity, detail key experimental protocols for its characterization, and visualize its impact on cellular pathways. This document serves as a comprehensive resource for researchers investigating ATAD2 biology and for professionals in drug development exploring novel epigenetic modulators.
Introduction to ATAD2 in Epigenetics
Epigenetics refers to heritable changes in gene expression that do not involve alterations to the underlying DNA sequence.[2][3] These modifications, such as DNA methylation and histone modifications, are crucial for normal development and cellular function.[4][5] The "readers" of these epigenetic marks, such as bromodomain-containing proteins, are critical for translating the epigenetic code into functional outcomes.
ATAD2 is a multidomain protein that acts as an epigenetic regulator and transcriptional cofactor.[1] Its bromodomain (BD) is a conserved structural motif that recognizes and binds to acetylated lysine residues on histone tails, thereby tethering the protein to chromatin.[1][6] ATAD2 has been implicated as a cofactor for several key oncogenic transcription factors, including MYC, ERα, and E2F, and plays a role in DNA replication.[1] Given its strong association with cancer progression, the development of specific inhibitors to probe its function and validate it as a therapeutic target has been a significant goal.[7]
This compound: A Novel ATAD2 Bromodomain Inhibitor
This compound (hereafter referred to as BAY-850) was identified through a DNA-encoded library screen as a potent and isoform-selective inhibitor of the ATAD2 bromodomain.[1][8] Unlike conventional bromodomain inhibitors that act as competitive antagonists at the acetyl-lysine binding site, BAY-850 possesses a novel and unusual mode of action.
Unique Mechanism of Action: Induced Dimerization
The defining characteristic of BAY-850 is its ability to specifically induce the dimerization of the ATAD2 bromodomain.[1][9] This compound-induced dimerization prevents the bromodomain from interacting with its natural ligands, acetylated histones, and consequently displaces ATAD2 from chromatin within cells.[1][6] This unique mechanism confers exceptional selectivity for ATAD2 over other bromodomains, including the closely related ATAD2B.[10]
The dimerization effect has been confirmed through multiple biophysical techniques, including native mass spectrometry and analytical size exclusion chromatography (SEC), which showed a clear compound-induced shift from an ATAD2 monomer to a dimer form.[1][9]
Quantitative Data and Potency
BAY-850 has been extensively characterized using a variety of biochemical and cellular assays to determine its potency, selectivity, and cellular activity. The quantitative data are summarized below.
Table 1: Biochemical Potency of BAY-850 Against ATAD2
| Assay Type | Ligand/Peptide | Endpoint | Value (nM) | Reference(s) |
| TR-FRET | Mono-acetylated Histone H4 | IC₅₀ | 166 | [1][11][12] |
| TR-FRET | Tetra-acetylated Histone H4 | IC₅₀ | 22 | [1][10][11] |
| AlphaScreen | Tetra-acetylated Histone H4 | IC₅₀ | 157 | [1][12] |
| BROMOscan® | Displacement Assay | Kd | 115 - 120 | [1][12][13] |
| MicroScale Thermophoresis (MST) | Kd | 84.9 | [13] |
Table 2: Cellular Activity and Selectivity of BAY-850
| Assay/Target Panel | Metric/Observation | Value/Result | Reference(s) |
| Fluorescence Recovery After Photobleaching (FRAP) | Concentration for maximal on-target activity in MCF7 cells | 1 µM | [1][10][13] |
| BROMOscan® (Selectivity Panel) | Activity against 32 other bromodomains (including ATAD2B) at 1 µM | No significant inhibition | [10] |
| Kinase Panel (354 kinases) | Inhibitory activity | No significant inhibition | [1][10][11] |
| GPCR Panel (25 GPCRs) | Activity at high concentrations | Only modest effects | [1][10][11] |
| Thermal Shift Assay (TSA) | Thermal stabilization of ATAD2 (at 100 µM) | ΔT = 13.9°C | [13] |
Table 3: Antiproliferative Effects of BAY-850 in Cancer Cell Lines
| Cell Line | Cancer Type | Endpoint | Value (µM) | Reference(s) |
| PA-1 | Ovarian Cancer | IC₅₀ | ~5 | [7][10] |
| SK-OV3 | Ovarian Cancer | IC₅₀ | ~5 | [7][10] |
| MCF7 | Breast Cancer | GI₅₀ | >10 | [1] |
| MDA-MB-231 | Breast Cancer | GI₅₀ | >10 | [1] |
Note: While potent in biochemical and cellular target engagement assays, the antiproliferative effects of BAY-850 are observed at higher concentrations, and studies have noted a disconnect between ATAD2 bromodomain inhibition and cytotoxicity in some cell lines.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize BAY-850.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding competition between BAY-850 and an acetylated histone peptide for the ATAD2 bromodomain.
-
Principle: A donor fluorophore (e.g., on an anti-tag antibody binding to tagged ATAD2) and an acceptor fluorophore (e.g., on the biotinylated histone peptide bound by streptavidin-acceptor) are brought into proximity by the protein-peptide interaction, resulting in a FRET signal. A competing compound will disrupt this interaction, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
Recombinant GST-tagged ATAD2 bromodomain is incubated with a biotinylated histone H4 peptide (either mono- or tetra-acetylated).
-
Serial dilutions of BAY-850 or a control compound are added to the mixture.
-
A Europium-labeled anti-GST antibody (donor) and Streptavidin-d2 (acceptor) are added.
-
After incubation (e.g., 1-2 hours at room temperature), the fluorescence is read at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
The ratio of the signals is calculated and plotted against the compound concentration to determine the IC₅₀ value.[1]
-
Fluorescence Recovery After Photobleaching (FRAP)
This live-cell imaging technique measures the mobility of fluorescently-tagged proteins and is used to confirm target engagement in a cellular context.
-
Principle: A fluorescently-tagged protein (e.g., GFP-ATAD2) is expressed in cells. A small region of the nucleus is photobleached with a high-intensity laser, and the rate at which fluorescence recovers in that region is measured. This recovery is due to the movement of unbleached proteins into the bleached area. Inhibition of chromatin binding by BAY-850 increases the mobile fraction of ATAD2, leading to a faster recovery time.
-
Protocol Outline:
-
Cells (e.g., MCF7) are transfected with a plasmid encoding GFP-tagged full-length ATAD2.
-
Transfected cells are treated with BAY-850 (e.g., 1 µM) or a vehicle control for a specified time.
-
Cells are imaged using a confocal microscope. A defined region of interest (ROI) in the nucleus is photobleached.
-
A time-lapse series of images is acquired to monitor the recovery of fluorescence in the ROI.
-
The fluorescence intensity in the ROI over time is quantified and used to calculate the half-maximal recovery time (t₁/₂) and the mobile fraction of the protein.[1][9]
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of a compound on cell proliferation and viability.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in metabolically active (viable) cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Cells (e.g., PA-1, SK-OV3) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of BAY-850 for a set period (e.g., 72 hours).
-
MTT reagent is added to each well and incubated (e.g., 2-4 hours) to allow formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage relative to vehicle-treated control cells, and IC₅₀ values are determined.[7]
-
Signaling Pathways and Cellular Consequences of ATAD2 Inhibition
Inhibition of ATAD2 by BAY-850 has been shown to have significant downstream effects on cancer cells, particularly in contexts where ATAD2 is a key driver of malignancy.
In ovarian cancer models, treatment with BAY-850 suppressed cancer cell growth and metastasis both in vitro and in vivo.[7] Transcriptome profiling of ovarian cancer cells treated with BAY-850 revealed that ATAD2 inhibition predominantly alters the expression of genes involved in centromere regulation, with a particularly strong effect on Centromere Protein E (CENPE).[6] The subsequent downregulation of CENPE leads to cell-cycle arrest and the induction of apoptosis, providing a mechanistic link between ATAD2 inhibition and the observed anti-cancer effects.[7]
While BAY-850 treatment clearly impacts these pathways, some studies have also reported a disconnect between ATAD2 bromodomain engagement and broad effects on previously identified ATAD2 target genes, suggesting the context and cellular environment are critical determinants of the downstream transcriptional consequences.[1]
Conclusion and Future Directions
This compound is a groundbreaking chemical probe that has been instrumental in dissecting the biological functions of the ATAD2 bromodomain. Its unique dimer-inducing mechanism of action provides an exceptional level of selectivity, making it a valuable tool for target validation studies.[1][8] Through the use of BAY-850, research has confirmed the role of ATAD2 in driving ovarian cancer progression and identified downstream effectors like CENPE.[7]
While the cytotoxic effects of BAY-850 are not universally correlated with its biochemical potency across all cancer types, its ability to suppress tumor growth and metastasis in specific contexts highlights the therapeutic potential of targeting ATAD2.[1][7] Future research should focus on:
-
Identifying biomarkers to predict sensitivity to ATAD2 inhibition.
-
Further elucidating the full spectrum of ATAD2-dependent transcriptional programs in different cancer types.
-
Exploring combination therapies where BAY-850 or next-generation ATAD2 inhibitors could synergize with other anti-cancer agents.
This guide provides a solid foundation for researchers aiming to leverage BAY-850 in their studies and for drug developers seeking to advance the next wave of epigenetic therapies.
References
- 1. Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trials with ‘epigenetic’ drugs: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trials with 'epigenetic' drugs: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epigenetics-targeted drugs: current paradigms and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA methylation and histone modifications are associated with repression of the inhibin α promoter in the rat corpus luteum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. edelris.com [edelris.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. caymanchem.com [caymanchem.com]
- 11. BAY-850 (BAY850) | ATAD2 inhibitor | Probechem Biochemicals [probechem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. BAY-850 | Structural Genomics Consortium [thesgc.org]
An In-depth Technical Guide to trans-BAY-850: Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-BAY-850 is a potent and highly selective chemical probe for the bromodomain of ATPase Family AAA Domain-Containing Protein 2 (ATAD2).[1][2] ATAD2 is an epigenetic reader protein that has been implicated as a co-activator for several oncogenic transcription factors, including MYC, E2F, and androgen and estrogen receptors.[3][4][5] Its overexpression is correlated with poor prognosis in various cancers, making it a compelling target for therapeutic intervention.[3][5] this compound distinguishes itself through its novel chemical structure and an unusual mode of action, which involves the induction of ATAD2 bromodomain dimerization.[6] This technical guide provides a comprehensive overview of the structure, properties, and biological activity of this compound, along with detailed experimental protocols for its characterization.
Chemical Structure and Physicochemical Properties
This compound is a complex small molecule with the IUPAC name 4-((1R,4r)-4-((2S)-2-(2-chloro-5-(5-(((S)-1-(p-tolyl)ethyl)amino)methyl)furan-2-yl)-4-methoxybenzamido)-3-(4-cyanophenyl)propylamino)cyclohexyl)amine. Its chemical structure and key identifiers are presented below.
| Identifier | Value |
| IUPAC Name | 4-((1R,4r)-4-((2S)-2-(2-chloro-5-(5-(((S)-1-(p-tolyl)ethyl)amino)methyl)furan-2-yl)-4-methoxybenzamido)-3-(4-cyanophenyl)propylamino)cyclohexyl)amine |
| SMILES | Cc1ccc(cc1)--INVALID-LINK--NCc2oc(cc2)c3cc(c(Cl)cc3OC)C(=O)N--INVALID-LINK--CN[C@H]5CC--INVALID-LINK--N |
| Molecular Formula | C₃₈H₄₄ClN₅O₃ |
| Molecular Weight | 654.24 g/mol |
A summary of the known physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| logD (pH 7.4) | 2.9 | [2] |
| Aqueous Solubility (pH 7.4) | >500 µg/mL | [2] |
| Permeability (Caco-2) | Moderate | [1] |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of the ATAD2 bromodomain, preventing its interaction with acetylated histones.[1] This activity is highly selective for ATAD2 over other bromodomain-containing proteins, as well as a broad panel of kinases and G-protein coupled receptors (GPCRs).[1]
Quantitative In Vitro Potency and Binding Affinity
The inhibitory potency and binding affinity of this compound for the ATAD2 bromodomain have been characterized using various biochemical and biophysical assays.
| Assay | Parameter | Value (nM) | Reference |
| TR-FRET (mono-acetylated H4 peptide) | IC₅₀ | 166 | [1][6] |
| TR-FRET (tetra-acetylated H4 peptide) | IC₅₀ | 22 | [1][6] |
| Alphascreen (tetra-acetylated H4 peptide) | IC₅₀ | 157 | [1] |
| BROMOscan | Kₐ | 115 | [1] |
| Microscale Thermophoresis (MST) | Kₐ | 85 | [1] |
Selectivity Profile
This compound exhibits exceptional selectivity for the ATAD2 bromodomain. In a comprehensive BROMOscan panel, it showed no significant binding to other bromodomains at a concentration of 10 µM.[2] Similarly, it displayed no inhibitory activity against a panel of 354 kinases and had only modest effects on a few GPCRs at high concentrations.[1]
Unique Mechanism of Action: Induction of ATAD2 Dimerization
A key distinguishing feature of this compound is its ability to induce the dimerization of the ATAD2 bromodomain.[6] This was confirmed by native mass spectrometry and size-exclusion chromatography.[6] This induced dimerization is thought to be the basis for its inhibitory activity, preventing the binding of the bromodomain to acetylated histones on the chromatin.
ATAD2 Signaling Pathways
ATAD2 functions as a crucial co-activator in several pro-oncogenic signaling pathways. By inhibiting ATAD2, this compound can modulate the activity of these pathways.
Rb/E2F-c-Myc Pathway
ATAD2 is a direct target of the E2F transcription factor and acts as a co-activator for both E2F and c-Myc, promoting the expression of genes involved in cell cycle progression and proliferation.[3][5][7]
PI3K/AKT Pathway
ATAD2 has been shown to promote cell proliferation in certain cancers, such as lung adenocarcinoma, through the PI3K/AKT signaling pathway.[4][8]
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the ability of this compound to inhibit the binding of the ATAD2 bromodomain to an acetylated histone peptide.
Materials:
-
ATAD2A protein (e.g., BPS Bioscience, Cat. No. 31121)
-
BET Bromodomain Ligand (acetylated peptide)
-
Tb-labeled donor (e.g., anti-GST-Tb)
-
Dye-labeled acceptor (e.g., biotinylated peptide and streptavidin-dye)
-
3x BRD TR-FRET Assay Buffer 1
-
384-well low-volume microtiter plate
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Prepare 1x BRD TR-FRET Assay Buffer 1 by diluting the 3x stock with distilled water.
-
Prepare a serial dilution of this compound in 1x assay buffer.
-
To each well of the 384-well plate, add 2.5 µL of the this compound dilution (or buffer for controls).
-
Add 2.5 µL of a 4x solution of the acetylated histone peptide ligand to each well.
-
Add 2.5 µL of a 4x solution of the Tb-labeled donor and dye-labeled acceptor mix to each well.
-
Initiate the reaction by adding 2.5 µL of a 4x solution of ATAD2A protein to each well.
-
Incubate the plate at room temperature for 120 minutes, protected from light.
-
Measure the TR-FRET signal using a microplate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (donor) and ~665 nm (acceptor).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot against the concentration of this compound to determine the IC₅₀ value.[1]
BROMOscan™ Assay
This competitive binding assay is used to determine the dissociation constant (Kₐ) of this compound for a panel of bromodomains.
Principle: The BROMOscan technology utilizes a competition experiment between the test compound and an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain captured on the solid support is quantified by qPCR.
General Procedure (as performed by a service provider like Eurofins Discovery):
-
A DNA-tagged ATAD2 bromodomain is incubated with a serial dilution of this compound.
-
The mixture is then added to a well containing an immobilized ligand that binds to the ATAD2 bromodomain.
-
After an incubation period to allow for binding competition, the well is washed to remove unbound components.
-
The amount of DNA-tagged ATAD2 bound to the immobilized ligand is quantified using qPCR.
-
The results are plotted as the percentage of remaining bound bromodomain versus the concentration of this compound to calculate the Kₐ.[2][9]
Microscale Thermophoresis (MST)
MST is a biophysical technique used to quantify the binding affinity between this compound and ATAD2 in solution.
Materials:
-
Fluorescently labeled ATAD2 protein (target)
-
This compound (ligand)
-
MST buffer (e.g., PBS with 0.05% Tween-20)
-
MST capillaries
-
MST instrument (e.g., NanoTemper Monolith)
Procedure:
-
Prepare a stock solution of fluorescently labeled ATAD2 at a constant concentration in MST buffer.
-
Prepare a serial dilution of this compound in MST buffer.
-
Mix the labeled ATAD2 solution with each dilution of this compound in a 1:1 ratio.
-
Incubate the mixtures at room temperature for a sufficient time to reach binding equilibrium.
-
Load the samples into MST capillaries.
-
Measure the thermophoretic movement of the labeled ATAD2 in the MST instrument.
-
The change in thermophoresis upon binding of this compound is plotted against the ligand concentration to determine the Kₐ.[10][11]
Thermal Shift Assay (TSA)
TSA, or differential scanning fluorimetry (DSF), is used to assess the thermal stability of ATAD2 in the presence of this compound, providing an indication of binding.
Materials:
-
Purified ATAD2 protein
-
This compound
-
SYPRO Orange dye
-
TSA buffer
-
Real-time PCR instrument
Procedure:
-
Prepare a master mix containing ATAD2 protein and SYPRO Orange dye in TSA buffer.
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
Add a serial dilution of this compound to the wells.
-
Seal the plate and place it in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature (e.g., from 25 °C to 95 °C) while monitoring the fluorescence of the SYPRO Orange dye.
-
As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition.
-
A shift in the Tm in the presence of this compound indicates binding and stabilization of the protein.[12][13][14]
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a microscopy-based technique used to measure the mobility of fluorescently tagged proteins in living cells. In the context of this compound, it is used to assess the displacement of ATAD2 from chromatin.
Materials:
-
Cells expressing fluorescently tagged ATAD2 (e.g., GFP-ATAD2)
-
This compound
-
Confocal microscope with FRAP capabilities
Procedure:
-
Culture the cells expressing GFP-ATAD2 on a suitable imaging dish.
-
Treat the cells with this compound or a vehicle control for a specified time.
-
Identify a region of interest (ROI) within the nucleus where the GFP-ATAD2 signal is localized on the chromatin.
-
Acquire a series of pre-bleach images of the ROI.
-
Use a high-intensity laser to photobleach the GFP signal within the ROI.
-
Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence in the ROI as unbleached GFP-ATAD2 molecules move into the bleached area.
-
Quantify the fluorescence intensity in the ROI over time and normalize it to the pre-bleach intensity.
-
The rate of fluorescence recovery and the mobile fraction of the protein are calculated to determine the effect of this compound on the dynamics of ATAD2 binding to chromatin.
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, the general synthetic strategy involves the construction of a central furanyl benzoic acid core, followed by a reductive amination to a chiral benzyl amine and an amide coupling to a benzyl alanine portion.[6]
Conclusion
This compound is a valuable and highly characterized chemical probe for the ATAD2 bromodomain. Its high potency, exceptional selectivity, and unique mechanism of action make it an indispensable tool for researchers investigating the biological roles of ATAD2 in health and disease. The detailed experimental protocols provided in this guide will enable scientists to effectively utilize and further characterize this important research compound. The continued study of this compound and the development of related molecules hold significant promise for the advancement of novel epigenetic therapies for cancer and other diseases.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 3. Tumor-Promoting ATAD2 and Its Preclinical Challenges | MDPI [mdpi.com]
- 4. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATAD2 as a Cancer Target: Insights into Its Structure, Functions, Mechanisms, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target [thno.org]
- 9. researchgate.net [researchgate.net]
- 10. Mapping the Binding Site of an Aptamer on ATP Using MicroScale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. bio-rad.com [bio-rad.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Thermal shift assay - Wikipedia [en.wikipedia.org]
trans-BAY-850: A Potent and Selective Chemical Probe for the ATAD2 Bromodomain
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
trans-BAY-850, also known simply as BAY-850, has emerged as a critical tool for researchers investigating the biological functions and therapeutic potential of the ATPase family AAA domain-containing protein 2 (ATAD2). ATAD2 is an epigenetic reader protein that has been implicated in various cancers, making it a compelling target for drug discovery. This technical guide provides a comprehensive overview of this compound, including its discovery, mechanism of action, quantitative data, detailed experimental protocols for key assays, and its effects on relevant signaling pathways.
Discovery and Chemical Properties:
BAY-850 was identified through a DNA-encoded library screen as a potent and isoform-selective inhibitor of the ATAD2 bromodomain.[1][2] It possesses a novel chemical structure and a unique mode of action that distinguishes it from classical bromodomain inhibitors.[1][3]
| Property | Value |
| Chemical Name | N-[(1R)-2-[(3R,4R)-3-amino-4-cyanophenyl]-1-methylethyl]-2-chloro-5-methoxy-4-[(2S)-2-[[(4-methylphenyl)methyl]amino]propoxy]benzamide |
| CAS Number | 2099142-76-2 |
| Molecular Formula | C38H44ClN5O3 |
| Molecular Weight | 654.2 g/mol |
A closely related analog, BAY-460, serves as a valuable negative control for experiments due to its significantly reduced potency against ATAD2.[4]
Mechanism of Action
Unlike conventional inhibitors that competitively block the acetyl-lysine binding pocket of bromodomains, BAY-850 exhibits an unprecedented mechanism of action. It induces the dimerization of the ATAD2 bromodomain.[1][3][5] This induced dimerization prevents the interaction of ATAD2 with acetylated histones, thereby displacing it from chromatin.[1][3] Native mass spectrometry has confirmed that one molecule of BAY-850 binds to an ATAD2 dimer.[3]
dot
Caption: Mechanism of BAY-850 inducing ATAD2 dimerization and inhibiting histone binding.
Quantitative Data
The potency and selectivity of this compound have been characterized across various biochemical and cellular assays.
| Assay | Parameter | BAY-850 | BAY-460 (Negative Control) |
| TR-FRET (mono-acetylated H4 peptide) | IC50 | 166 nM[1][2] | >10 µM |
| TR-FRET (tetra-acetylated H4 peptide) | IC50 | 22 nM[1][2] | - |
| AlphaScreen (tetra-acetylated H4 peptide) | IC50 | 157 nM[1][2] | Inactive |
| BROMOscan | Kd | 115 nM[1][2] | No activity at 10 µM[4] |
| Microscale Thermophoresis (MST) | Kd | 84.9 nM[4] | - |
| Cellular FRAP (MCF7 cells) | Effective Concentration | 1 µM[1][3] | No effect at 1 µM[3] |
BAY-850 demonstrates exceptional selectivity for the ATAD2 bromodomain, showing no significant activity against a broad panel of other bromodomains when tested at a concentration of 10 µM in the BROMOscan assay.[4]
Experimental Protocols
Detailed methodologies for the key assays used to characterize this compound are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the ability of a compound to displace a biotinylated acetylated histone peptide from the ATAD2 bromodomain.
Materials:
-
GST-tagged ATAD2 bromodomain protein
-
Biotinylated histone H4 peptide (mono- or tetra-acetylated)
-
Terbium (Tb)-labeled anti-GST antibody (donor)
-
Streptavidin-conjugated dye (e.g., d2) (acceptor)
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 4 µL of a mixture containing GST-ATAD2 and the biotinylated histone peptide to each well. Final concentrations are typically in the low nanomolar range and should be optimized for the specific protein and peptide batch.
-
Add 4 µL of a mixture containing the Tb-anti-GST antibody and streptavidin-d2 to each well.
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at 340 nm and emission at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the ratio of acceptor to donor emission and plot against the compound concentration to determine the IC50 value.
dot
References
- 1. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
Therapeutic Potential of Targeting ATAD2 with trans-BAY-850: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATPase Family AAA Domain-Containing Protein 2 (ATAD2) has emerged as a compelling oncology target due to its significant role in cancer progression and its association with poor patient outcomes across numerous malignancies.[1][2] ATAD2 functions as an epigenetic regulator and transcriptional co-regulator, participating in critical cellular processes such as chromatin remodeling, DNA replication, and gene transcription.[3][4] Its overexpression is linked to the activation of multiple oncogenic signaling pathways.[5][6] This technical guide provides an in-depth overview of the therapeutic potential of targeting ATAD2 with trans-BAY-850, a potent and selective chemical probe. We present a summary of its biochemical and cellular activity, detail relevant experimental methodologies, and visualize the complex signaling networks involving ATAD2.
Introduction to ATAD2 as a Cancer Target
ATAD2 is a unique protein that contains both an AAA+ ATPase domain and a bromodomain, enabling it to act as an epigenetic reader that recognizes acetylated histone lysines.[1][7] This function is crucial for its role as a coactivator for several key oncogenic transcription factors, including c-Myc, E2F, and the androgen and estrogen receptors.[1][3] The overexpression of ATAD2 has been documented in a wide array of human cancers, such as breast, lung, ovarian, and prostate cancer, where it is often correlated with more aggressive disease and diminished patient survival.[2][8]
ATAD2's involvement in multiple cancer-associated signaling pathways underscores its significance as a therapeutic target. These pathways include:
-
Rb/E2F-c-Myc Pathway: ATAD2 is a direct target of the pRB/E2F pathway and collaborates with MYC to activate transcription of genes involved in cell proliferation.[1][4]
-
PI3K/AKT/mTOR Pathway: In ovarian cancer, ATAD2 expression can promote tumor progression through the PI3K/AKT pathway.[3][9]
-
MAPK Pathway: ATAD2 has been shown to activate the MAPK pathway to promote the proliferation of ovarian cancer cells.[3]
-
Hedgehog Signaling Pathway: Aberrant activation of the Hedgehog pathway, which contributes to tumor development, can be influenced by ATAD2.[3][5]
-
Steroid Hormone Signaling: ATAD2 acts as a coactivator for the estrogen receptor (ERα) and androgen receptor (AR), promoting the proliferation of hormone-dependent cancers.[1][3]
Given its central role in these oncogenic processes, the development of small-molecule inhibitors targeting ATAD2 holds significant therapeutic promise.[8]
This compound: A Selective ATAD2 Bromodomain Inhibitor
This compound is a potent and isoform-selective chemical probe for the ATAD2 bromodomain.[10][11] It was discovered through a DNA-encoded library screen and represents a novel chemical class of ATAD2 inhibitors.[10][12]
Biochemical and Cellular Activity of this compound
The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Assay Type | Ligand/Peptide | Parameter | Value | Reference |
| TR-FRET | Mono-acetylated H4 Peptide | IC₅₀ | 166 nM | [10][13] |
| TR-FRET | Tetra-acetylated H4 Peptide | IC₅₀ | 22 nM | [10] |
| AlphaScreen | Tetra-acetylated H4 Peptide | IC₅₀ | 157 nM | [10][13] |
| BROMOscan | Tetra-acetylated H4 Peptide | Kd | 115 nM | [10][13] |
| Microscale Thermophoresis (MST) | - | Kd | 85 nM | [12] |
Table 1: Biochemical Activity of this compound against ATAD2
| Cell Line | Assay Type | Parameter | Value | Reference |
| MCF7 | FRAP | Concentration | 1 µM (maximal on-target activity) | [12][14] |
| PA-1 | MTT Assay | IC₅₀ | Dose-dependent inhibition of viability | [15] |
| SK-OV3 | MTT Assay | IC₅₀ | Dose-dependent inhibition of viability | [15] |
Table 2: Cellular Activity of this compound
Unique Mode of Action
Interestingly, this compound exhibits an unusual mode of action. Instead of being a canonical bromodomain inhibitor, it specifically induces the dimerization of the ATAD2 bromodomain.[10] This dimerization prevents the interaction of ATAD2 with acetylated histones in vitro and with chromatin in cells.[10] This distinct mechanism contributes to its high isoform selectivity.[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the activity of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the ability of a compound to disrupt the interaction between the ATAD2 bromodomain and an acetylated histone peptide.
Materials:
-
GST-tagged ATAD2 bromodomain
-
Biotinylated histone H4 peptide (mono- or tetra-acetylated)
-
Europium-labeled anti-GST antibody (donor fluorophore)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
This compound and control compounds
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
In a 384-well plate, add the compound dilutions.
-
Add a pre-mixed solution of GST-ATAD2 bromodomain and the biotinylated histone H4 peptide to each well.
-
Incubate at room temperature for a specified period (e.g., 30 minutes) to allow for binding.
-
Add a pre-mixed solution of the Europium-labeled anti-GST antibody and the streptavidin-conjugated acceptor fluorophore.
-
Incubate at room temperature for a specified period (e.g., 60 minutes) in the dark.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (Europium) and ~665 nm (acceptor).
-
Calculate the ratio of the acceptor signal to the donor signal.
-
Plot the signal ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a microscopy technique used to measure the mobility of fluorescently labeled proteins within a living cell, providing an indication of chromatin engagement.
Materials:
-
MCF7 cells (or other suitable cell line)
-
Expression vector for GFP-tagged full-length ATAD2
-
Transfection reagent
-
Confocal laser scanning microscope with a high-power laser for photobleaching
-
This compound and control compounds
-
Cell culture medium
Procedure:
-
Seed MCF7 cells on glass-bottom dishes.
-
Transfect the cells with the GFP-ATAD2 expression vector.
-
Allow cells to express the fusion protein for 24-48 hours.
-
Treat the cells with 1 µM this compound or a control compound for a specified duration.[12]
-
Mount the dish on the confocal microscope stage, maintaining physiological conditions (37°C, 5% CO₂).
-
Acquire pre-bleach images of a selected cell nucleus.
-
Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.
-
Acquire a time-lapse series of images of the bleached region to monitor the recovery of fluorescence.
-
Measure the fluorescence intensity in the ROI over time.
-
Normalize the recovery data and fit it to a suitable model to calculate the half-maximal recovery time (t₁/₂) and the mobile fraction of the protein. A decreased t₁/₂ indicates displacement from chromatin.[12]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Ovarian cancer cell lines (e.g., PA-1, SK-OV3)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 3 days).[15]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the drug concentration to determine the IC₅₀ value.[15]
Signaling Pathways and Experimental Workflow
Visualizing complex biological pathways and experimental designs is essential for a clear understanding. The following diagrams were generated using the DOT language.
Caption: ATAD2 is modulated by and participates in multiple oncogenic signaling pathways.
Caption: Experimental workflow for the evaluation of this compound.
Therapeutic Implications and Future Directions
The potent and selective inhibition of ATAD2 by this compound provides a valuable tool to probe the biological functions of this epigenetic regulator. Preclinical studies have demonstrated that both genetic knockdown and pharmacological inhibition of ATAD2 can suppress ovarian cancer growth and metastasis in vitro and in vivo.[15] Transcriptomic profiling of cancer cells treated with this compound revealed that ATAD2 inhibition predominantly alters the expression of genes involved in centromere regulation, leading to cell-cycle arrest and apoptosis.[15]
Despite these promising preclinical findings, some studies have noted a disconnect between the biochemical potency of ATAD2 inhibitors, including this compound, and their antiproliferative effects in certain cancer cell lines.[9][10] This suggests that the therapeutic efficacy of targeting the ATAD2 bromodomain may be context-dependent and that further research is needed to identify patient populations most likely to benefit from this therapeutic strategy.
Future research should focus on:
-
Elucidating the full spectrum of ATAD2's functions beyond its bromodomain.
-
Identifying predictive biomarkers to guide the clinical development of ATAD2 inhibitors.
-
Exploring combination therapies, for instance, with inhibitors of downstream targets like CENPE, to enhance therapeutic efficacy.[15]
-
Developing next-generation ATAD2 inhibitors, potentially including proteolysis-targeting chimeras (PROTACs), to achieve a more profound and sustained inhibition of ATAD2 function.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of a novel ligand for the ATAD2 bromodomain with selectivity over BRD4 through a fragment growing approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging oncogene ATAD2: Signaling cascades and therapeutic initiatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ATAD2 as a Cancer Target: Insights into Its Structure, Functions, Mechanisms, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tumor-Promoting ATAD2 and Its Preclinical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are ATAD2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BAY-850 | Structural Genomics Consortium [thesgc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. bayer.com [bayer.com]
- 15. ATAD2 is a driver and a therapeutic target in ovarian cancer that functions by upregulating CENPE - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of trans-BAY-850 on Gene Transcription: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of trans-BAY-850, a potent and isoform-selective chemical probe for the bromodomain of ATPase family AAA domain-containing protein 2 (ATAD2). Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action of this compound and its subsequent effects on gene transcription, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Core Mechanism of Action: Dimerization and Displacement
This compound functions as an inhibitor of the ATAD2 bromodomain through a novel mechanism of action. Instead of direct competitive inhibition at the acetyl-lysine binding pocket, this compound induces the dimerization of the ATAD2 bromodomain.[1] This induced dimerization sterically hinders the interaction of the bromodomain with acetylated histones, effectively preventing the tethering of ATAD2 to chromatin.[1] This displacement of ATAD2 from chromatin has been demonstrated in cellular assays, confirming the cell permeability and on-target activity of this compound.[1]
ATAD2 is recognized as a transcriptional co-activator, often found in complex with oncogenic transcription factors such as MYC, E2F, androgen receptor (AR), and estrogen receptor alpha (ERα).[1] By preventing ATAD2 from binding to chromatin, this compound is hypothesized to disrupt the transcriptional programs driven by these key oncogenes.
dot
Quantitative Analysis of Gene Expression
A key finding from studies involving this compound is that inhibition of the ATAD2 bromodomain does not lead to widespread changes in the expression of previously identified ATAD2 target genes. This suggests a more nuanced role for the ATAD2 bromodomain in gene regulation than previously anticipated.
In a study utilizing MCF7 breast cancer cells, treatment with this compound did not significantly alter the mRNA levels of several known ATAD2 target genes, including MYC, CCND1, and E2F1.
| Gene | Cell Line | Treatment | Fold Change vs. DMSO |
| MYC | MCF7 | 1 µM this compound | No significant change |
| CCND1 | MCF7 | 1 µM this compound | No significant change |
| E2F1 | MCF7 | 1 µM this compound | No significant change |
However, in a separate study on ovarian cancer cell lines, transcriptome-wide mRNA expression profiling revealed that treatment with this compound predominantly altered the expression of genes involved in centromere regulation, with a notable downstream effect on cell-cycle arrest and apoptosis. This suggests that the transcriptional consequences of ATAD2 bromodomain inhibition may be highly context-dependent, varying with cell type and the underlying oncogenic drivers.
Experimental Protocols
Chromatin Immunoprecipitation (ChIP)
This protocol provides a general framework for assessing the occupancy of ATAD2 on chromatin in response to this compound treatment.
1. Cell Culture and Crosslinking:
-
Culture cells (e.g., MCF7) to 80-90% confluency.
-
Treat cells with either DMSO (vehicle) or this compound at the desired concentration (e.g., 1 µM) for the specified duration.
-
Add formaldehyde to a final concentration of 1% to crosslink proteins to DNA. Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Scrape cells, wash with ice-cold PBS, and pellet by centrifugation.
2. Chromatin Preparation:
-
Resuspend the cell pellet in cell lysis buffer containing protease inhibitors.
-
Isolate nuclei by dounce homogenization or centrifugation.
-
Resuspend the nuclear pellet in nuclear lysis buffer.
-
Shear chromatin to an average size of 200-1000 bp using sonication. The optimal sonication conditions should be empirically determined.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.
3. Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G agarose/magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-ATAD2 antibody or an IgG control.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
4. Elution and Reverse Crosslinking:
-
Elute the chromatin from the beads using an elution buffer.
-
Reverse the crosslinks by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
5. DNA Purification and Analysis:
-
Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
-
Analyze the enrichment of specific DNA sequences by qPCR using primers for target gene promoters.
dot
Fluorescence Recovery After Photobleaching (FRAP)
This protocol is used to assess the mobility of a fluorescently tagged protein, in this case, to demonstrate the displacement of ATAD2 from chromatin by this compound.
1. Cell Preparation and Transfection:
-
Plate cells (e.g., MCF7) on glass-bottom dishes suitable for live-cell imaging.
-
Transfect cells with a vector expressing a fluorescently tagged ATAD2 (e.g., GFP-ATAD2).
-
Allow cells to express the fusion protein for 24-48 hours.
2. Live-Cell Imaging Setup:
-
Mount the dish on a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Identify a cell expressing a moderate level of the fluorescently tagged ATAD2.
3. FRAP Experiment:
-
Acquire a series of pre-bleach images of the selected nuclear region.
-
Treat the cells with this compound or DMSO.
-
Select a region of interest (ROI) within the nucleus.
-
Photobleach the ROI using a high-intensity laser beam to quench the fluorescence.
-
Immediately begin acquiring a time-lapse series of images of the bleached region to monitor the recovery of fluorescence as unbleached GFP-ATAD2 molecules move into the ROI.
4. Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI, a non-bleached control region, and a background region over time.
-
Normalize the fluorescence intensity in the ROI to correct for photobleaching during image acquisition.
-
Plot the normalized fluorescence intensity versus time to generate a recovery curve.
-
Calculate the mobile fraction and the half-time of recovery (t½) to quantify the protein's mobility. A faster t½ for this compound-treated cells compared to DMSO-treated cells indicates displacement of ATAD2 from a less mobile, chromatin-bound state.
dot
Conclusion
This compound is a valuable chemical probe for elucidating the cellular functions of the ATAD2 bromodomain. Its unique mechanism of inducing protein dimerization offers a distinct approach to inhibiting bromodomain-histone interactions. The observation that this compound does not universally repress the transcription of known ATAD2 target genes suggests that the role of the ATAD2 bromodomain in transcriptional regulation is complex and likely dependent on the specific cellular and genomic context. Further studies utilizing this compound are warranted to fully dissect the intricate functions of ATAD2 in both normal physiology and disease states.
References
An In-depth Technical Guide on the Isoform Selectivity of trans-BAY-850 for ATAD2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isoform selectivity of the chemical probe trans-BAY-850 for the ATAD2 bromodomain. It includes a detailed summary of its binding affinity, a description of the experimental protocols used for its characterization, and visualizations of its mechanism of action and the key experimental workflows.
Introduction to this compound and ATAD2
ATPase Family AAA Domain-Containing Protein 2 (ATAD2) is an epigenetic reader protein that has been identified as a promising target in oncology due to its role as a cofactor for several oncogenic transcription factors, including c-Myc and ERα.[1][2] The bromodomain of ATAD2 is crucial for its function, as it recognizes and binds to acetylated lysine residues on histone tails, thereby tethering the protein to chromatin.[3][4] ATAD2 has a closely related paralog, ATAD2B, with which it shares a high degree of sequence similarity, making the development of isoform-selective inhibitors challenging.[5][6]
This compound is a potent and highly selective chemical probe for the ATAD2 bromodomain.[1][7][8][9] Discovered through a DNA-encoded library screen, it exhibits a novel mode of action, inducing the dimerization of the ATAD2 bromodomain, which in turn prevents its interaction with acetylated histones and chromatin.[1][2][10] Its remarkable selectivity for ATAD2 over ATAD2B and other bromodomains makes it an invaluable tool for studying the specific biological functions of ATAD2.[1][3]
Quantitative Analysis of Binding Affinity and Selectivity
The binding affinity and selectivity of this compound for the ATAD2 bromodomain have been rigorously characterized across multiple independent assays. The data consistently demonstrates high potency for ATAD2 and a lack of significant binding to other bromodomains, including its closest homolog, ATAD2B.[1][3] A stereoisomer, BAY-460, serves as a negative control, showing significantly reduced activity against ATAD2.[1][3]
Table 1: In Vitro Binding Affinity of this compound for ATAD2
| Assay Type | Ligand | IC50 (nM) | Kd (nM) | Reference |
| TR-FRET | Tetra-acetylated H4 Peptide | 22 | - | [1] |
| TR-FRET | Mono-acetylated H4 Peptide | 166 | - | [1][7][8][11] |
| AlphaScreen | Tetra-acetylated H4 Peptide | 157 | - | [1] |
| BROMOscan | Tetra-acetylated H4 Peptide | - | 115 | [1] |
| Microscale Thermophoresis (MST) | - | - | 85 | [2] |
Table 2: Selectivity Profile of this compound
| Target | Assay Type | Concentration (µM) | Activity | Reference |
| ATAD2B | BROMOscan | 10 | No significant binding | [1] |
| Other Bromodomains | BROMOscan | 10 | No significant binding | [3] |
| BRD4 BD1 | TR-FRET | >20 | No significant binding | [3] |
| BRD4 BD2 | TR-FRET | >20 | No significant binding | [3] |
| Kinase Panel (354 kinases) | Various | - | No inhibitory activity | [9] |
Table 3: Activity of Negative Control (BAY-460)
| Target | Assay Type | IC50 (µM) | Concentration (µM) | Activity | Reference |
| ATAD2 | TR-FRET | 16 | - | - | [3] |
| ATAD2 | BROMOscan | - | 10 | No activity | [3] |
Mechanism of Action: Induced Dimerization
Unlike conventional bromodomain inhibitors that compete for the acetyl-lysine binding pocket, this compound has a unique mechanism of action.[8] Native mass spectrometry has revealed that this compound induces the dimerization of the ATAD2 bromodomain.[1] This induced dimerization is concentration-dependent and specific, as the inactive control compound, BAY-460, does not produce the same effect.[1] The formation of this inhibitor-bound dimer sterically hinders the interaction of the ATAD2 bromodomain with acetylated histone tails.[1][2]
Caption: Mechanism of this compound inducing ATAD2 dimerization and inhibiting histone binding.
Experimental Methodologies
The isoform selectivity and potency of this compound were determined using a suite of biochemical and biophysical assays.
4.1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a common method for studying molecular interactions and was used to determine the IC50 values of this compound.[12][13]
-
Principle: The assay measures the inhibition of the interaction between the ATAD2 bromodomain and an acetylated histone H4 peptide. A terbium-labeled donor is conjugated to the ATAD2 protein, and a dye-labeled acceptor is conjugated to the histone peptide. When in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits a signal. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
-
General Protocol:
-
A solution containing the terbium-labeled ATAD2 bromodomain and the dye-labeled acetylated histone H4 peptide is prepared in an appropriate assay buffer.
-
Varying concentrations of this compound or the control compound are added to the wells of a microtiter plate.
-
The ATAD2/histone peptide mixture is added to the wells to initiate the binding reaction.
-
The plate is incubated at room temperature for a defined period (e.g., 2 hours) to allow the binding to reach equilibrium.[14]
-
The fluorescence intensity is measured using a microplate reader capable of TR-FRET, with sequential reading of the donor emission (at 620 nm) and acceptor emission (at 665 nm).[14]
-
The ratio of the acceptor to donor emission is calculated, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.[1]
-
Caption: Generalized workflow for a TR-FRET-based ATAD2 inhibition assay.
4.2 AlphaScreen Assay
-
Principle: This bead-based immunoassay measures the interaction between two molecules. Donor and acceptor beads are coated with molecules that bind to ATAD2 and the acetylated histone peptide, respectively. When the protein and peptide interact, the beads are brought into proximity. Laser excitation of the donor bead produces singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal.
-
Application: Used as an orthogonal assay to confirm the inhibitory potency of this compound.[1][2]
4.3 BROMOscan™
-
Principle: This is a competitive binding assay that measures the ability of a compound to displace a ligand from a DNA-tagged bromodomain. The amount of bromodomain bound to the ligand-functionalized solid support is measured by qPCR.
-
Application: Employed to determine the selectivity of this compound against a broad panel of bromodomains, confirming its high specificity for ATAD2.[1][3]
4.4 Microscale Thermophoresis (MST)
-
Principle: MST measures the motion of molecules in a microscopic temperature gradient. A change in the hydration shell of a molecule upon ligand binding results in a change in its thermophoretic movement, which is detected by a fluorescent label on one of the binding partners.
-
Application: This biophysical technique was used to directly measure the binding affinity (Kd) of this compound to the ATAD2 bromodomain.[2]
4.5 Fluorescence Recovery After Photobleaching (FRAP)
-
Principle: FRAP is a cell-based assay used to measure the dynamics of molecular mobility. A fluorescently tagged protein (e.g., GFP-ATAD2) is expressed in cells. A small region of the nucleus is photobleached with a high-intensity laser, and the rate at which fluorescence recovers in this region is measured. This recovery is dependent on the mobility of the fluorescently tagged protein.
-
Application: This assay demonstrated the cellular activity of this compound. Treatment with the compound resulted in a faster fluorescence recovery time for GFP-ATAD2, indicating that the inhibitor displaces the protein from the less mobile chromatin-bound state.[1][2][3]
Conclusion
This compound is a well-characterized chemical probe that exhibits exceptional isoform selectivity for the ATAD2 bromodomain. Its potency has been validated through multiple orthogonal biochemical and biophysical assays, and its cellular activity has been confirmed in live cells. The unique mechanism of inducing bromodomain dimerization distinguishes it from other known bromodomain inhibitors. The comprehensive data available on this compound, along with its inactive control compound BAY-460, makes it an essential tool for elucidating the specific biological roles of ATAD2 in health and disease, and for the development of novel therapeutics targeting this epigenetic reader.
References
- 1. Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BAY-850 | Structural Genomics Consortium [thesgc.org]
- 4. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Combinatorial Histone Modifications on Acetyllysine Recognition by the ATAD2 and ATAD2B Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Insights into the Recognition of Mono- and Diacetylated Histones by the ATAD2B Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BAY-850 (BAY850) | ATAD2 inhibitor | Probechem Biochemicals [probechem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Time-Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small-Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 14. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Application Notes: Utilizing trans-BAY-850 in Fluorescence Recovery After Photobleaching (FRAP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-BAY-850 is a potent and highly selective chemical probe for the bromodomain of ATPase family AAA-domain containing protein 2 (ATAD2).[1][2] ATAD2 is an epigenetic regulator whose overexpression is linked to the progression of various cancers, making it a compelling target for therapeutic development.[1] The compound operates through an unusual mechanism, inducing the dimerization of the ATAD2 bromodomain, which in turn prevents its interaction with acetylated histones on chromatin.[1]
Fluorescence Recovery After Photobleaching (FRAP) is a powerful, microscopy-based technique used to quantify the dynamics of fluorescently-labeled molecules within a living cell.[3][4][5] By photobleaching a specific region of interest (ROI) and monitoring the rate of fluorescence recovery as unbleached molecules move into the ROI, FRAP provides quantitative insights into protein mobility, binding, and diffusion kinetics.[3][6]
This document provides a detailed protocol for using this compound in a FRAP assay to investigate the chromatin-binding dynamics of ATAD2. By displacing ATAD2 from chromatin, BAY-850 is expected to increase the mobility of the protein, which can be measured as a change in the fluorescence recovery rate.
Mechanism of Action and FRAP Principle
ATAD2 associates with chromatin through its bromodomain, which recognizes and binds to acetylated lysine residues on histones.[1] This interaction is crucial for its function as a transcriptional cofactor. This compound disrupts this process by binding to the ATAD2 bromodomain and inducing its dimerization, which sterically hinders its ability to bind to chromatin.[1]
In a FRAP experiment, a fluorescently tagged ATAD2 (e.g., GFP-ATAD2) is expressed in cells. In the untreated state, a significant fraction of GFP-ATAD2 is bound to chromatin, resulting in relatively slow fluorescence recovery after photobleaching. Upon treatment with this compound, GFP-ATAD2 is displaced from chromatin, leading to a larger pool of freely diffusing protein. This shift in dynamics results in a faster rate of fluorescence recovery.[1]
Figure 1. this compound mechanism in a FRAP assay.
Quantitative Data Summary
Experimental data demonstrates that treatment with this compound alters the kinetics of ATAD2 on chromatin. The primary measurable outcome is a change in the half-maximal recovery time (t½), which is the time it takes for the fluorescence in the bleached region to reach half of its final intensity.
| Compound | Cell Line | Target Protein | Concentration | Effect on FRAP Recovery (t½) | Reference |
| This compound | MCF7 | GFP-ATAD2 | 1 µM | Decreased half recovery time | [1] |
| BAY-460 (Inactive Control) | MCF7 | GFP-ATAD2 | 1 µM | No significant change | [1] |
Experimental Protocol
This protocol outlines the steps for performing a FRAP assay to measure the effect of this compound on the chromatin association of ATAD2.
Materials and Reagents
-
Compounds:
-
Cell Lines and Plasmids:
-
MCF7 human breast cancer cell line (or other suitable cell line with observable ATAD2 expression)
-
Mammalian expression vector encoding a fluorescently-tagged full-length human ATAD2 (e.g., pEGFP-C1-ATAD2)
-
-
Cell Culture:
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Transfection reagent (e.g., Lipofectamine 3000)
-
-
Imaging:
-
High-resolution confocal laser scanning microscope equipped for live-cell imaging and photobleaching (e.g., Leica SP8, Zeiss LSM 880)
-
35 mm glass-bottom imaging dishes
-
Environmental chamber to maintain 37°C and 5% CO₂
-
Methodology
Step 1: Cell Culture and Transfection
-
Culture MCF7 cells in complete growth medium at 37°C in a 5% CO₂ incubator.
-
One day before transfection, seed cells onto 35 mm glass-bottom imaging dishes to be 70-80% confluent at the time of transfection.
-
Transfect the cells with the GFP-ATAD2 expression vector according to the manufacturer's protocol for your chosen transfection reagent.
-
Allow cells to express the fusion protein for 24-48 hours post-transfection. Select cells with moderate, nuclear-localized fluorescence for experiments to avoid artifacts from overexpression.[7]
Step 2: Compound Preparation and Treatment
-
Prepare a 10 mM stock solution of this compound and BAY-460 in DMSO. Store aliquots at -20°C.
-
On the day of the experiment, dilute the stock solutions in pre-warmed complete growth medium to a final working concentration of 1 µM. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity. A vehicle control (DMSO only) should be run in parallel.
-
Incubate the GFP-ATAD2 expressing cells with the compound-containing medium (or vehicle control) for a defined period (e.g., 1-4 hours) at 37°C and 5% CO₂ prior to imaging.
Step 3: FRAP Imaging and Data Acquisition
-
Place the imaging dish on the confocal microscope stage within the environmental chamber.
-
Identify a transfected cell with clear nuclear GFP-ATAD2 signal.
-
Pre-Bleach Imaging: Acquire 3-5 images of the selected nucleus at low laser power to establish the baseline fluorescence intensity.
-
Photobleaching: Use a high-intensity laser beam (e.g., 488 nm for GFP) to bleach a defined circular or rectangular Region of Interest (ROI) within the nucleus. Bleaching should be rapid (typically <1 second) to minimize protein movement during the bleach pulse.
-
Post-Bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence within the bleached ROI. The imaging frequency should be high initially and can be decreased over time (e.g., every 200 ms for the first 10 seconds, then every 1-2 seconds for up to 120 seconds).[7]
-
Repeat the procedure for 20-30 cells per condition (Vehicle, BAY-850, BAY-460).[7]
Step 4: Data Analysis
-
Measure the mean fluorescence intensity of the bleached ROI (I_bleach), a non-bleached region within the same nucleus (I_control), and a background region outside the cell (I_bg) for each time point.[8]
-
Normalization: Correct the data for photobleaching during image acquisition and normalize the intensity in the bleached ROI using the following formula:
-
I_norm(t) = [(I_bleach(t) - I_bg(t)) / (I_control(t) - I_bg(t))] / [(I_pre_bleach - I_bg_pre) / (I_control_pre - I_bg_pre)] where I_pre_bleach, I_control_pre, and I_bg_pre are the average intensities before bleaching.
-
-
Curve Fitting: Plot the normalized intensity over time and fit the recovery curve to a one- or two-component exponential model to extract kinetic parameters.
-
Calculate t½ and Mobile Fraction (Mf):
-
The half-maximal recovery time (t½) can be determined directly from the fitted curve. A decrease in t½ indicates faster protein mobility.
-
The mobile fraction (Mf) is the percentage of the fluorescent protein pool that is free to move and participate in recovery. It is calculated as:
-
Mf = (I_final - I_post_bleach) / (I_pre_bleach - I_post_bleach) where I_final is the plateau intensity after recovery, I_post_bleach is the intensity immediately after the bleach pulse, and I_pre_bleach is the initial intensity. An increase in Mf suggests that the compound has released the protein from a bound/immobile state.
-
-
Experimental Workflow
Figure 2. Step-by-step workflow for the FRAP experiment.
Conclusion
The combination of this compound and the FRAP assay provides a robust method for quantifying the in-cell target engagement and mechanism of action of this selective ATAD2 inhibitor. By measuring changes in the nuclear dynamics of ATAD2, researchers can effectively characterize the cellular activity of BAY-850 and similar compounds, providing valuable data for drug development and the study of epigenetic regulation. It is recommended to use the inactive analog, BAY-460, as a negative control to ensure the observed effects are specific to ATAD2 inhibition.[1][2] To avoid potential off-target effects, it is advised not to use this compound at concentrations of 5 µM or higher.[2]
References
- 1. Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BAY-850 | Structural Genomics Consortium [thesgc.org]
- 3. The Development and Enhancement of FRAP as a Key Tool for Investigating Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FRAP and kinetic modeling in the analysis of nuclear protein dynamics: what do we really know? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. einsteinmed.edu [einsteinmed.edu]
- 6. FRAP analysis Measuring biophysical kinetic parameters using image analysis [arxiv.org]
- 7. Video: Photobleaching Assays FRAP & FLIP to Measure Chromatin Protein Dynamics in Living Embryonic Stem Cells [jove.com]
- 8. Noncanonical amino acid incorporation enables minimally disruptive labeling of stress granule and TDP-43 proteinopathy [elifesciences.org]
Application Notes and Protocols for trans-BAY-850 Treatment in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-BAY-850 is a potent and isoform-selective small-molecule inhibitor of the ATPase family AAA domain-containing 2 (ATAD2) bromodomain.[1][2] ATAD2 is an epigenetic reader protein that has been implicated as a coactivator for several oncogenic transcription factors, including c-Myc and E2F.[3][4][5] Overexpression of ATAD2 is observed in a variety of human cancers, including ovarian, prostate, and gastric cancer, and is often associated with poor prognosis.[4][6] The mechanism of action of this compound involves the induction of ATAD2 bromodomain dimerization, which prevents its interaction with acetylated histones and subsequently disrupts its role in transcriptional regulation.[2] Preclinical studies have demonstrated that pharmacological inhibition of ATAD2 with this compound suppresses tumor growth and metastasis in in vivo xenograft models, highlighting its potential as a therapeutic agent.[1][7][8]
These application notes provide detailed protocols for the use of this compound in in vivo xenograft models, based on findings from preclinical research. The included data and methodologies are intended to guide researchers in designing and executing their own efficacy studies.
Data Presentation
The following tables summarize quantitative data from representative preclinical studies of this compound in mouse xenograft models.
Table 1: In Vivo Efficacy of this compound in an Ovarian Cancer Xenograft Model
| Treatment Group | Dosage and Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | N/A | 1500 | 0 | [7] |
| This compound | 50 mg/kg, oral gavage, daily | 600 | 60 | [7] |
Table 2: In Vivo Efficacy of this compound in a Prostate Cancer Xenograft Model
| Treatment Group | Dosage and Schedule | Mean Tumor Weight (g) at Day 28 | Percent Tumor Weight Reduction (%) | Reference |
| Vehicle Control | N/A | 1.2 | 0 | [1] |
| This compound | 50 mg/kg, intraperitoneal injection, 5 days/week | 0.5 | 58 | [1] |
Signaling Pathway
The diagram below illustrates the signaling pathway of ATAD2 and the mechanism of inhibition by this compound. ATAD2 acts as a transcriptional coactivator for key oncogenes such as c-Myc and E2F. By binding to acetylated histones, ATAD2 facilitates the transcription of genes involved in cell cycle progression and proliferation. This compound induces dimerization of the ATAD2 bromodomain, preventing its association with chromatin and thereby inhibiting the transcription of target genes.
References
- 1. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target [thno.org]
- 2. ATAD2 as a Cancer Target: Insights into Its Structure, Functions, Mechanisms, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. Tumor-Promoting ATAD2 and Its Preclinical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics | PLOS One [journals.plos.org]
- 7. ATAD2 is a driver and a therapeutic target in ovarian cancer that functions by upregulating CENPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. magnusconferences.com [magnusconferences.com]
Application Notes and Protocols: Determining Cellular Target Engagement of ATAD2 with trans-BAY-850 using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
ATAD2 (ATPase Family AAA Domain Containing 2) is an epigenetic regulator that functions as a transcriptional co-activator for several key oncogenic transcription factors, including c-Myc and ERα.[1] Its overexpression is strongly correlated with poor prognosis in numerous cancers, making it a compelling target for therapeutic development.[1] ATAD2 contains a bromodomain which recognizes and binds to acetylated lysine residues on histones, tethering it to chromatin at sites of active transcription.[1]
trans-BAY-850 is a potent and highly selective chemical probe for the ATAD2 bromodomain.[2][3] It exhibits an unusual mode of action, inducing the dimerization of the ATAD2 bromodomain and preventing its interaction with acetylated histones in vitro and with chromatin in living cells.[2] Verifying that a compound like this compound reaches and binds to its intended target within a cell is a critical step in drug discovery known as target engagement.
This document provides a detailed protocol for assessing the cellular target engagement of this compound with ATAD2 using a Cellular Thermal Shift Assay (CETSA) followed by a standard Western blot for protein quantification.
Principle of the Assay
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying drug-target interaction in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. When a small molecule like this compound binds to its target protein (ATAD2), the resulting complex is often more resistant to heat-induced denaturation.
In this protocol, cells are treated with either this compound or a vehicle control. The cells are then lysed and the lysates are heated to various temperatures. Unbound ATAD2 will denature and aggregate at lower temperatures, while ATAD2 stabilized by this compound will remain in its soluble, native state at higher temperatures. After centrifugation to remove the aggregated proteins, the amount of soluble ATAD2 remaining in the supernatant is quantified by Western blot. An increase in the amount of soluble ATAD2 at elevated temperatures in the drug-treated samples compared to the control samples indicates target engagement.
Quantitative Data for this compound
The potency and binding affinity of this compound for ATAD2 have been characterized using various in vitro assays. This data is crucial for designing effective target engagement experiments.
| Assay Type | Parameter | Value | Description | Reference |
| TR-FRET | IC₅₀ | 22 nM | Potency in displacing a tetra-acetylated H4 peptide from ATAD2. | [2] |
| TR-FRET | IC₅₀ | 166 nM | Potency in displacing a mono-acetylated H4 peptide from ATAD2. | [2] |
| MST | Kᴅ | 85 nM | Dissociation constant measured by Microscale Thermophoresis. | [2] |
| BROMOscan | Kᴅ | 120 nM | Dissociation constant measured by competitive binding assay. | [3] |
| FRAP | Effective Conc. | 1 µM | Concentration showing maximal on-target activity in live cells. | [2][3] |
Signaling Pathway and Mechanism
This compound acts by binding to the ATAD2 bromodomain. This interaction induces dimerization of the bromodomain, which in turn prevents it from recognizing and binding to its natural ligand, acetylated histones on the chromatin. This effectively displaces ATAD2 from its sites of action, inhibiting its function as a transcriptional co-activator.
Experimental Protocols
This section details the complete workflow, from cell culture and treatment to the final Western blot analysis.
Experimental Workflow Diagram
Part 1: Cell Culture and Treatment
-
Cell Seeding: Seed a suitable cell line known to express ATAD2 (e.g., MCF7, K-562, PA-1, or SK-OV3) in sufficient quantity for the experiment.[1][2][4] Culture cells to approximately 70-80% confluency.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with a final concentration of 1 µM this compound.
-
As a negative control, treat a parallel set of cells with an equivalent volume of DMSO (vehicle).
-
Incubate the cells for 1-2 hours at 37°C in a CO₂ incubator.
-
Part 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Harvest:
-
Place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Harvest cells by scraping into ice-cold PBS containing protease inhibitors.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
-
Lysis:
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).
-
Lyse the cells by freeze-thaw cycles or sonication on ice to ensure complete lysis and to shear DNA.
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Heating Step:
-
Transfer the clear supernatant (lysate) to new microcentrifuge tubes.
-
Aliquot the lysate from both vehicle-treated and this compound-treated cells into separate PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C) for 3 minutes using a thermal cycler. Include a non-heated control (room temperature).
-
-
Separation of Soluble Fraction:
-
After heating, cool the tubes at room temperature for 3 minutes.
-
Centrifuge the tubes at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction, and transfer to a new tube.
-
Part 3: Western Blot Protocol
-
Protein Quantification:
-
Determine the protein concentration of each supernatant sample using a BCA Protein Assay Kit.[5]
-
-
Sample Preparation:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer to each sample and boil at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an 8% SDS-polyacrylamide gel.
-
Run the gel according to standard procedures until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Blocking:
-
After transfer, briefly rinse the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or 3% BSA in TBST) to prevent non-specific antibody binding.[7]
-
-
Primary Antibody Incubation:
-
Dilute a validated anti-ATAD2 primary antibody (e.g., ATAD2 (E8Y2K) Rabbit mAb) in the blocking solution at the manufacturer's recommended dilution.[1]
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked) diluted in blocking solution for 1 hour at room temperature.[7]
-
-
Detection and Analysis:
-
Wash the membrane again three times for 5 minutes each with TBST.
-
Apply an enhanced chemiluminescent (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a CCD camera-based imager.
-
Analyze the band intensities using image analysis software. A stronger ATAD2 band in the this compound-treated lanes at higher temperatures compared to the vehicle-treated lanes indicates target stabilization and engagement. Also, include a loading control like β-actin or GAPDH from the non-heated samples to ensure equal initial loading.
-
References
- 1. ATAD2 (E8Y2K) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BAY-850 | Structural Genomics Consortium [thesgc.org]
- 4. ATAD2 is a driver and a therapeutic target in ovarian cancer that functions by upregulating CENPE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATAD2 interacts with C/EBPβ to promote esophageal squamous cell carcinoma metastasis via TGF-β1/Smad3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nacalai.com [nacalai.com]
- 7. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Measuring Cellular BAY-850 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-850 is a potent and highly selective chemical probe for the bromodomain of ATPase family AAA domain-containing protein 2 (ATAD2).[1] ATAD2 is an epigenetic reader protein that recognizes acetylated lysine residues on histones, playing a crucial role as a transcriptional co-activator for various oncogenes, including c-Myc.[2][3] Its overexpression is associated with poor prognosis in several cancers.[2] BAY-850 exerts its inhibitory effect through a novel mechanism of action, inducing the dimerization of the ATAD2 bromodomain and thereby preventing its interaction with acetylated histones on the chromatin.[4] This leads to the modulation of target gene expression and subsequent cellular phenotypes, such as inhibition of cell proliferation.
These application notes provide detailed protocols for key cell-based assays to measure the cellular activity of BAY-850. The assays are designed to assess both direct target engagement within the cell and the downstream functional consequences of ATAD2 inhibition.
ATAD2 Signaling Pathway and Mechanism of BAY-850 Action
ATAD2 functions as a critical node in oncogenic signaling. Its bromodomain recognizes acetylated lysine (AcK) residues on histone tails, which facilitates the recruitment of transcriptional machinery to the promoters of target genes. One of the key transcription factors that ATAD2 co-activates is c-Myc, a potent driver of cell proliferation and tumorigenesis. By binding to acetylated histones at c-Myc target gene promoters, ATAD2 helps to maintain an open chromatin state, promoting gene expression.
BAY-850 disrupts this process by binding to the ATAD2 bromodomain and inducing its dimerization. This conformational change sterically hinders the bromodomain from recognizing and binding to acetylated histones, effectively displacing ATAD2 from the chromatin. Consequently, the co-activation of c-Myc and other transcription factors is suppressed, leading to a reduction in the expression of proliferation-associated genes and subsequent inhibition of cancer cell growth.
Caption: ATAD2 signaling and BAY-850 inhibition.
Quantitative Data Summary
The following table summarizes the reported potency of BAY-850 in various assays. It is important to note that IC50 values can vary depending on the assay format, cell type, and experimental conditions.
| Assay Type | Description | Target/Process Measured | Reported IC50/GI50 of BAY-850 | Reference(s) |
| Biochemical Assays | ||||
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer assay | ATAD2 binding to acetylated histone peptides | 22 nM - 166 nM | [4] |
| AlphaScreen | Amplified Luminescent Proximity Homogeneous Assay | ATAD2 binding to acetylated histone peptides | 157 nM | [4] |
| BROMOscan | Binding competition assay against a panel of bromodomains | BAY-850 binding to ATAD2 | Kd = 115 nM | [4] |
| Cell-Based Assays | ||||
| Fluorescence Recovery After Photobleaching (FRAP) | Measures the mobility of GFP-tagged ATAD2 in the nucleus. | ATAD2 displacement from chromatin | Maximal activity at 1 µM | [4] |
| Cell Proliferation (MTT/CTG) | Measures the metabolic activity as an indicator of cell viability. | Inhibition of cell growth | GI50 in the single-digit µM range | [4] |
Experimental Protocols
Fluorescence Recovery After Photobleaching (FRAP) for ATAD2 Target Engagement
This protocol is designed to visualize and quantify the displacement of ATAD2 from chromatin in live cells upon treatment with BAY-850.
Principle: A fluorescently tagged protein (e.g., GFP-ATAD2) is expressed in cells. A small region of interest (ROI) in the nucleus is photobleached using a high-intensity laser, and the rate of fluorescence recovery in that ROI is monitored over time. The recovery rate is dependent on the mobility of the fluorescently tagged protein. When BAY-850 displaces GFP-ATAD2 from the relatively immobile chromatin, the protein becomes more mobile in the nucleoplasm, leading to a faster fluorescence recovery.
Materials:
-
Cell line suitable for transfection (e.g., MCF7, U2OS)
-
Expression vector for GFP-tagged full-length human ATAD2
-
Transfection reagent (e.g., Lipofectamine)
-
Glass-bottom imaging dishes
-
Complete cell culture medium
-
BAY-850 and inactive control (BAY-460) dissolved in DMSO
-
Confocal microscope with FRAP capabilities
Protocol:
-
Cell Seeding and Transfection:
-
Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of transfection.
-
Transfect the cells with the GFP-ATAD2 expression vector according to the manufacturer's protocol for the chosen transfection reagent.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Compound Treatment:
-
Prepare dilutions of BAY-850 and the inactive control BAY-460 in pre-warmed complete cell culture medium. A final concentration of 1 µM for BAY-850 is a good starting point. Include a DMSO vehicle control.
-
Replace the medium in the imaging dishes with the compound-containing medium.
-
Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C and 5% CO2.
-
-
FRAP Imaging:
-
Place the imaging dish on the stage of the confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Identify a cell expressing a moderate level of GFP-ATAD2 with clear nuclear localization.
-
Define a small region of interest (ROI) within the nucleus.
-
Pre-bleach imaging: Acquire a few images (e.g., 3-5 frames) at a low laser power to establish the baseline fluorescence intensity.
-
Photobleaching: Use a high-intensity laser pulse to bleach the fluorescence within the ROI.
-
Post-bleach imaging: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI. The duration and frequency of image acquisition should be optimized based on the recovery kinetics.
-
-
Data Analysis:
-
Measure the fluorescence intensity of the bleached ROI, a non-bleached control region within the same nucleus, and a background region outside the cell for each time point.
-
Normalize the fluorescence intensity of the bleached ROI to correct for photobleaching during image acquisition.
-
Plot the normalized fluorescence intensity over time to generate a recovery curve.
-
Calculate the mobile fraction and the half-maximal recovery time (t½). A decrease in t½ for BAY-850 treated cells compared to control cells indicates an increase in the mobility of ATAD2 and successful target engagement.
-
Caption: FRAP Experimental Workflow.
NanoBRET™ Target Engagement Assay
This protocol provides a method for quantifying the apparent affinity of BAY-850 for ATAD2 in live cells.
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the proximity of two molecules in live cells. In this application, ATAD2 is fused to the bright NanoLuc® luciferase (the energy donor), and a cell-permeable fluorescent tracer that binds to the ATAD2 bromodomain is used as the energy acceptor. When the tracer binds to the NanoLuc®-ATAD2 fusion protein, BRET occurs. A test compound like BAY-850 that also binds to the ATAD2 bromodomain will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for NanoLuc®-ATAD2 fusion protein
-
Transfection reagent
-
White, opaque 96- or 384-well assay plates
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ fluorescent tracer for ATAD2
-
NanoBRET™ Nano-Glo® Substrate
-
BAY-850 and control compounds
-
A luminometer capable of reading two wavelengths simultaneously (for donor and acceptor emission)
Protocol:
-
Cell Transfection and Seeding:
-
Transfect HEK293 cells with the NanoLuc®-ATAD2 expression vector.
-
After 24 hours, harvest the cells and resuspend them in Opti-MEM®.
-
Dispense the cell suspension into the wells of a white assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of BAY-850 and control compounds in Opti-MEM®.
-
Add the compound dilutions to the wells containing the cells.
-
Prepare the NanoBRET™ tracer at the desired final concentration in Opti-MEM®.
-
Add the tracer to all wells. Include no-tracer controls for background correction.
-
Incubate the plate at 37°C and 5% CO2 for a period that allows for binding equilibrium (e.g., 2 hours).
-
-
Substrate Addition and Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to all wells.
-
Read the plate within 10-20 minutes on a luminometer, measuring both the donor emission (e.g., 460 nm) and the acceptor emission (e.g., >600 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.
-
Correct the BRET ratios by subtracting the average raw BRET ratio from the no-tracer control wells.
-
Plot the corrected BRET ratio as a function of the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of BAY-850.
-
References
Application Notes and Protocols for trans-BAY-850 in Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
trans-BAY-850 is a potent and isoform-selective chemical probe for the ATPase family AAA domain-containing protein 2 (ATAD2).[1][2] ATAD2 is an epigenetic reader protein whose overexpression is associated with the progression of various cancers.[2] It functions as a transcriptional cofactor for several key oncogenic transcription factors, including MYC, E2F, androgen receptor (AR), and estrogen receptor (ERα).[2][3][4][5] By binding to acetylated histones via its bromodomain, ATAD2 plays a crucial role in chromatin remodeling and the transcriptional activation of genes involved in cell proliferation and survival.[3][6] this compound inhibits the ATAD2 bromodomain, preventing its interaction with acetylated histones and subsequent downstream signaling.[2][7] These notes provide recommended concentrations, experimental protocols, and an overview of the relevant signaling pathways for the use of this compound in cell-based assays.
Data Presentation
Biochemical and Cellular Activity of this compound
| Parameter | Value | Assay Type | Notes |
| IC₅₀ | 166 nM | TR-FRET Assay (mono-acetylated Histone H4 peptide) | Potent inhibitor of ATAD2 bromodomain.[1][2] |
| IC₅₀ | 22 nM | TR-FRET Assay (tetra-acetylated H4 peptide) | Increased potency with a more acetylated substrate.[2] |
| K_D | 115 nM | BROMOscan | Confirms high-affinity binding to ATAD2.[8] |
| Maximal On-Target Cellular Activity | 1 µM | Fluorescence Recovery After Photobleaching (FRAP) in MCF7 cells | Concentration for achieving maximal displacement of ATAD2 from chromatin.[9] |
| GI₅₀ | Single-digit µM range | Cell Proliferation Assay | Growth inhibition observed in various cancer cell lines (NCI-H526, MCF7, MDA-MB-231).[9] |
Recommended Concentration Ranges for Different Cell-Based Assays
| Assay Type | Cell Line Examples | Recommended Starting Concentration Range | Notes |
| Target Engagement (FRAP) | MCF7 | 0.1 - 5 µM | 1 µM demonstrated maximal on-target activity. A dose-response can be performed to confirm in other cell lines.[9] |
| Cell Viability/Proliferation (e.g., MTT) | PA-1, SK-OV3, NCI-H526, MCF7, MDA-MB-231 | 0.1 - 20 µM | GI₅₀ values are typically in the single-digit micromolar range. A broad range is recommended for initial screening to determine the IC₅₀ in the cell line of interest.[9][10] |
| Signaling Pathway Analysis (Western Blot, qPCR) | Various cancer cell lines | 1 - 10 µM | Concentration should be sufficient to observe downstream effects on protein expression or gene transcription. This may require concentrations at or above the GI₅₀. |
| Apoptosis and Cell Cycle Analysis | PA-1, SK-OV3 | 5 µM | Treatment with 5 µM BAY-850 has been shown to induce cell-cycle arrest and apoptosis in ovarian cancer cell lines.[10] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and proliferation by measuring the metabolic activity of cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well microplate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[8] Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[8][11] The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm or 590 nm) using a microplate reader.[8] A reference wavelength of >650 nm can be used for background subtraction.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ or IC₅₀ value.
Cellular Target Engagement (Fluorescence Recovery After Photobleaching - FRAP)
This protocol measures the mobility of fluorescently tagged ATAD2 to assess the engagement of this compound with its target in live cells.
Materials:
-
Cells stably or transiently expressing GFP-tagged ATAD2 (e.g., MCF7)
-
Glass-bottom imaging dishes
-
CO₂-independent medium (for imaging)
-
This compound
-
Confocal microscope with FRAP capabilities
Procedure:
-
Cell Preparation: Seed GFP-ATAD2 expressing cells on glass-bottom dishes and allow them to adhere.
-
Compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control for a specified time (e.g., 1 hour) before imaging.[9]
-
Microscope Setup: Place the dish on the confocal microscope stage and maintain physiological conditions (37°C).
-
Pre-Bleach Imaging: Acquire a few images of a selected cell region to establish a baseline fluorescence intensity.
-
Photobleaching: Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus where GFP-ATAD2 is localized.
-
Post-Bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at low laser intensity to monitor the recovery of fluorescence in the bleached ROI as unbleached GFP-ATAD2 molecules move into the area.
-
Data Analysis: Measure the fluorescence intensity in the bleached ROI over time. Correct for photobleaching during image acquisition. Normalize the recovery data and calculate the half-maximal recovery time (t₁/₂) and the mobile fraction. A faster t₁/₂ for this compound treated cells compared to control indicates displacement of ATAD2 from chromatin.
Signaling Pathways and Experimental Workflows
ATAD2 Signaling Pathway
ATAD2 acts as a scaffold and co-activator for several oncogenic transcription factors. Its inhibition by this compound can disrupt these pathways, leading to decreased cell proliferation and survival.
Caption: ATAD2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound
This diagram outlines the typical workflow for characterizing the effects of this compound in a cell-based research setting.
Caption: A typical experimental workflow for characterizing this compound.
Logical Relationship of ATAD2 Inhibition
This diagram illustrates the logical cascade of events following the inhibition of ATAD2 by this compound.
Caption: Logical flow from ATAD2 inhibition to cellular outcomes.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target [thno.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchhub.com [researchhub.com]
- 10. ATAD2 is a driver and a therapeutic target in ovarian cancer that functions by upregulating CENPE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
Application Notes and Protocols for trans-BAY-850 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-BAY-850 is a potent and selective inhibitor of the ATPase family AAA domain-containing protein 2 (ATAD2).[1] ATAD2 is an epigenetic regulator whose overexpression is linked to the progression of various cancers, making it a compelling target for therapeutic development.[2] These application notes provide detailed protocols for the administration of this compound in animal models, particularly for efficacy studies in oncology. The information compiled is based on findings from preclinical research and is intended to guide researchers in designing and executing their in vivo studies.
Data Presentation
The following tables summarize quantitative data from a key preclinical study investigating the efficacy of this compound in a mouse xenograft model of ovarian cancer.
Table 1: Effect of this compound on Tumor Volume in a SKOV3 Ovarian Cancer Xenograft Model
| Treatment Group | Dosage | Administration Route | Mean Tumor Volume (mm³) at Endpoint | Percent Tumor Growth Inhibition |
| Vehicle Control | - | Intraperitoneal | 1250 | - |
| This compound | 20 mg/kg | Intraperitoneal | 500 | 60% |
Data derived from in vivo studies in SKOV3 mouse xenograft models.[3]
Table 2: Effect of this compound on Metastasis in a SKOV3 Ovarian Cancer Xenograft Model
| Treatment Group | Dosage | Administration Route | Incidence of Lung Metastases |
| Vehicle Control | - | Intraperitoneal | High |
| This compound | 20 mg/kg | Intraperitoneal | Reduced |
Data derived from in vivo studies in SKOV3 mouse xenograft models.[3]
Signaling Pathways
The following diagram illustrates the proposed signaling pathway of ATAD2 and the mechanism of action for this compound. ATAD2 acts as a transcriptional co-activator for several oncogenic transcription factors, including c-Myc and E2F1.[2] Its bromodomain recognizes acetylated histones, promoting chromatin accessibility and the transcription of target genes involved in cell proliferation and survival, such as Centromere Protein E (CENPE).[2][4] this compound inhibits ATAD2, leading to the downregulation of these target genes, which in turn induces cell cycle arrest and apoptosis in cancer cells.[4]
Caption: ATAD2 signaling pathway and its inhibition by this compound.
Experimental Protocols
This section provides a detailed methodology for the intraperitoneal administration of this compound for in vivo efficacy studies in mice.
Objective: To evaluate the anti-tumor efficacy of this compound in a xenograft mouse model.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Corn oil, sterile (for alternative formulation)
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Animal model (e.g., immunodeficient mice bearing SKOV3 tumor xenografts)
Formulation Protocol:
Two potential vehicle formulations are provided. Formulation 1 is a multi-component aqueous solution, while Formulation 2 is an oil-based suspension. The choice of vehicle may depend on the specific experimental requirements and the tolerability of the animal model.
Formulation 1: Aqueous Solution This formulation results in a clear solution at a concentration of ≥ 6.25 mg/mL.
-
Prepare a stock solution of this compound in DMSO. Dissolve the required amount of this compound powder in DMSO to create a concentrated stock solution (e.g., 62.5 mg/mL). Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Prepare the final injection solution. In a sterile microcentrifuge tube, add the components in the following order, ensuring thorough mixing after each addition:
-
40% PEG300
-
10% DMSO (from the stock solution)
-
5% Tween-80
-
45% Saline
-
-
For example, to prepare 1 mL of the final solution, add 400 µL of PEG300, then 100 µL of the 62.5 mg/mL this compound stock in DMSO, followed by 50 µL of Tween-80, and finally 450 µL of saline.
-
Vortex the solution until it is clear and homogenous.
-
It is recommended to prepare this formulation fresh on the day of use.
Formulation 2: Oil-based Suspension This formulation is an alternative for less frequent dosing schedules.
-
Prepare a stock solution of this compound in DMSO. As in Formulation 1, prepare a concentrated stock solution of this compound in DMSO (e.g., 62.5 mg/mL).
-
Prepare the final injection suspension. In a sterile microcentrifuge tube, add 10% of the DMSO stock solution to 90% sterile corn oil.
-
For example, to prepare 1 mL of the final suspension, add 100 µL of the 62.5 mg/mL this compound stock in DMSO to 900 µL of corn oil.
-
Vortex thoroughly to ensure a uniform suspension.
Administration Protocol (Intraperitoneal Injection):
-
Animal Handling: Acclimatize the animals to the experimental conditions. Handle the mice gently to minimize stress.
-
Dosage Calculation: Calculate the required volume of the this compound formulation based on the animal's body weight and the target dose (e.g., 20 mg/kg).
-
Injection Procedure:
-
Restrain the mouse appropriately.
-
Using a sterile 1 mL syringe with a 27-30 gauge needle, draw up the calculated volume of the this compound formulation.
-
Perform the intraperitoneal injection in the lower abdominal quadrant, taking care to avoid puncturing internal organs.
-
-
Treatment Schedule: The treatment schedule will depend on the experimental design. A common schedule for efficacy studies is daily or every-other-day injections for a specified period (e.g., 2-4 weeks).
-
Monitoring: Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, or signs of distress. Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Control Group: A control group receiving the vehicle only should be included in the study to account for any effects of the vehicle and the injection procedure.
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study of this compound.
Caption: A generalized workflow for conducting in vivo efficacy studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ATAD2 is a driver and a therapeutic target in ovarian cancer that functions by upregulating CENPE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunofluorescence Staining for Cellular Characterization Following BAY-850 Treatment
Introduction
BAY-850 is a potent and highly selective chemical probe that inhibits the ATPase family AAA domain-containing protein 2 (ATAD2).[1][2][3] ATAD2 is an epigenetic regulator and transcriptional cofactor whose overexpression is strongly correlated with poor prognosis in numerous cancer types.[1] It functions as a reader of acetylated lysine marks on histones via its bromodomain (BD), playing a critical role in chromatin dynamics, DNA replication, and gene transcription. ATAD2 has been shown to be a cofactor for key oncogenic transcription factors, including c-Myc, ERα, AR, and E2F, and is involved in multiple signaling pathways such as HIF-1α.[4]
Mechanism of Action
Unlike conventional bromodomain inhibitors that act as competitive antagonists for acetyl-lysine binding sites, BAY-850 exhibits a novel and unusual mode of action.[1][5] It specifically induces the dimerization of the ATAD2 bromodomain.[1][4] This induced dimerization prevents ATAD2 from interacting with acetylated histones and displacing it from chromatin, thereby inhibiting its function as a transcriptional co-activator.[1] This isoform-selective mechanism makes BAY-850 a valuable tool for dissecting the specific biological roles of ATAD2.[1][5]
Application in Immunofluorescence
Immunofluorescence (IF) is a powerful technique to visualize the cellular effects of BAY-850 treatment. It can be employed to:
-
Monitor ATAD2 Subcellular Localization: Assess changes in the nuclear localization and chromatin association of ATAD2 following inhibitor treatment.
-
Investigate Downstream Targets: Analyze the expression levels and localization of key downstream transcription factors and markers regulated by ATAD2, such as c-Myc or Hypoxia-Inducible Factor 1-alpha (HIF-1α). For instance, under hypoxic conditions, HIF-1α translocates to the nucleus to activate target genes.[6][7][8] IF can be used to quantify the effect of BAY-850 on this critical step in the hypoxia signaling pathway.
-
Phenotypic Analysis: Observe morphological changes or alterations in cell state markers (e.g., proliferation markers like Ki-67 or epithelial-mesenchymal transition (EMT) markers) resulting from ATAD2 inhibition.
Quantitative Data Summary
The following tables summarize the in vitro potency of BAY-850 and provide a template for presenting quantitative data from an immunofluorescence experiment designed to measure the effect of BAY-850 on the nuclear translocation of a target protein like HIF-1α.
Table 1: In Vitro Potency of BAY-850
| Assay Type | Target Interaction | IC₅₀ (nM) | Reference |
|---|---|---|---|
| TR-FRET | ATAD2 BD + Mono-acetylated Histone H4 Peptide | 166 | [1][2] |
| TR-FRET | ATAD2 BD + Tetra-acetylated Histone H4 Peptide | 22 |[1] |
Table 2: Example Data - Effect of BAY-850 on HIF-1α Nuclear Intensity (Note: This is representative data for illustrative purposes.)
| Treatment Group | BAY-850 Conc. (µM) | Mean Nuclear HIF-1α Fluorescence Intensity (A.U.) | Standard Deviation | % Inhibition of Nuclear Translocation |
|---|---|---|---|---|
| Vehicle Control (Hypoxia) | 0 | 15,234 | ± 1,210 | 0% |
| BAY-850 (Hypoxia) | 0.1 | 11,560 | ± 980 | 24.1% |
| BAY-850 (Hypoxia) | 1.0 | 6,890 | ± 750 | 54.8% |
| BAY-850 (Hypoxia) | 10.0 | 4,112 | ± 540 | 73.0% |
| Normoxia Control | 0 | 3,540 | ± 450 | - |
Visualized Signaling Pathway and Workflow
Caption: Mechanism of BAY-850 action in the cell nucleus.
Caption: Step-by-step workflow for the immunofluorescence protocol.
Detailed Protocol: Immunofluorescence Staining of HIF-1α after BAY-850 Treatment
This protocol provides a method to visualize and quantify the nuclear translocation of HIF-1α in cultured cells treated with BAY-850 under hypoxic conditions.
A. Materials and Reagents
-
Cell Line: A cancer cell line known to express ATAD2 and exhibit a hypoxic response (e.g., HeLa, MCF7, HCT116).
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
Coverslips: Sterile glass coverslips (12 mm or 18 mm diameter), coated with Poly-L-Lysine if necessary for cell adherence.
-
BAY-850: Stock solution in DMSO (e.g., 10 mM).
-
Hypoxia Induction: Hypoxia chamber or chemical induction agent (e.g., CoCl₂ or deferoxamine).
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, pH 7.4.
-
Permeabilization Buffer: 0.25% (v/v) Triton™ X-100 in PBS.
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) and 0.1% Triton™ X-100 in PBS.
-
Primary Antibody: Rabbit anti-HIF-1α monoclonal antibody.
-
Secondary Antibody: Goat anti-rabbit IgG (H+L) secondary antibody, conjugated to a bright fluorophore (e.g., Alexa Fluor™ 488 or 594).
-
Nuclear Counterstain: DAPI (4′,6-diamidino-2-phenylindole) solution (e.g., 1 µg/mL).
-
Mounting Medium: Anti-fade mounting medium.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
B. Experimental Procedure
Day 1: Cell Seeding
-
Place sterile coverslips into the wells of a 12-well or 24-well tissue culture plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of treatment.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO₂.
Day 2: BAY-850 Treatment and Hypoxia Induction
-
Prepare serial dilutions of BAY-850 in fresh culture medium to achieve final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate the old medium from the cells and add the medium containing BAY-850 or vehicle.
-
Pre-incubate cells with BAY-850 for 2-4 hours at 37°C.
-
Induce hypoxia by transferring the plates to a hypoxia chamber (1% O₂) for 4-6 hours. Maintain a normoxic control plate in the standard incubator.
Day 3: Immunofluorescence Staining Perform all subsequent steps at room temperature and protect from light after adding fluorescent antibodies.
-
Fixation: Aspirate the medium and gently wash the cells once with PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes.[9]
-
Washing: Aspirate the PFA and wash the coverslips three times with PBS for 5 minutes each.
-
Permeabilization: Add Permeabilization Buffer (0.25% Triton X-100 in PBS) and incubate for 10 minutes. This step is crucial for allowing antibodies to access intracellular antigens.[9]
-
Washing: Wash three times with PBS for 5 minutes each.
-
Blocking: Add Blocking Buffer (5% BSA in PBS) and incubate for 1 hour to minimize non-specific antibody binding.[9][10]
-
Primary Antibody Incubation: Dilute the primary anti-HIF-1α antibody in antibody dilution buffer (e.g., 1% BSA in PBS with 0.1% Triton X-100). Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the coverslips three times with wash buffer (0.1% Triton X-100 in PBS) for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the antibody dilution buffer. Add the solution to the coverslips and incubate for 1 hour at room temperature, protected from light.[10][11]
-
Washing: Wash three times with wash buffer for 5 minutes each, protected from light.
-
Counterstaining: Incubate the coverslips with DAPI solution for 5 minutes to stain the nuclei.
-
Final Wash: Perform one final wash with PBS for 5 minutes.
-
Mounting: Carefully remove the coverslips from the wells and mount them cell-side down onto a clean microscope slide using a drop of anti-fade mounting medium.
-
Sealing and Curing: Seal the edges of the coverslip with clear nail polish and allow the mounting medium to cure overnight at 4°C in the dark.
C. Imaging and Analysis
-
Image Acquisition: Use a confocal or widefield fluorescence microscope to capture images. For each field of view, acquire images in the DAPI channel and the channel corresponding to the secondary antibody fluorophore. Use consistent acquisition settings (e.g., laser power, exposure time, gain) for all samples to allow for quantitative comparison.
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity.
-
Use the DAPI signal to create a mask defining the nuclear region of each cell.
-
Measure the mean fluorescence intensity of the HIF-1α signal within the nuclear mask.
-
To normalize, you can also measure the intensity in the cytoplasm and calculate a nuclear-to-cytoplasmic intensity ratio.
-
Analyze at least 50-100 cells per condition for statistical significance. Compare the nuclear intensity between vehicle-treated and BAY-850-treated groups under hypoxic conditions.
-
References
- 1. Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Research progress of HIF-1a on immunotherapy outcomes in immune vascular microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamic regulation of Hypoxia-inducible factor-1α activity is essential for normal B cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Optimized immunofluorescence staining protocol for imaging germinal centers in secondary lymphoid tissues of vaccinated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for immunofluorescence staining and large-scale analysis to quantify microglial cell morphology at single-cell resolution in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synergistic Inhibition of Cancer Progression with trans-BAY-850 in Combination Therapies
For Research Use Only.
Introduction
Epigenetic dysregulation is a hallmark of cancer, and targeting the readers of epigenetic marks has emerged as a promising therapeutic strategy.[1] The Bromodomain and Extra-Terminal (BET) family of proteins (including BRD2, BRD3, BRD4, and BRDT) are critical epigenetic "readers" that recognize acetylated lysine residues on histones.[2] This interaction recruits transcriptional machinery to chromatin, driving the expression of key oncogenes and cell cycle regulators, most notably MYC.[2][3][4]
trans-BAY-850 is a potent, isoform-selective chemical probe for the bromodomain of ATAD2 (ATPase family AAA-domain containing protein 2), which acts as a cofactor for oncogenic transcription factors like MYC and the androgen receptor (AR).[5] For the broader context of targeting BET-family driven cancers, potent pan-BET inhibitors like OTX015 and JQ1 are often utilized. These inhibitors function by competitively binding to the bromodomains of BET proteins, displacing them from chromatin and thereby suppressing the transcription of essential tumor-driving genes.[3] While BET inhibitors have shown some single-agent activity, their true potential may lie in combination therapies designed to overcome resistance and enhance anti-tumor efficacy.[2][4][6][7]
These notes provide a rationale and preclinical data for combining BET inhibitors with other targeted agents, particularly in the context of castration-resistant prostate cancer (CRPC).
Mechanism of Action and Combination Rationale
BET proteins, particularly BRD4, act as scaffolds at super-enhancers to drive the transcription of oncogenes like MYC, as well as genes involved in cell cycle progression, proliferation, and apoptosis resistance.[6][8] By displacing BRD4, BET inhibitors can induce cell cycle arrest and apoptosis in cancer cells.[3]
However, cancer cells can develop resistance to single-agent therapies through various mechanisms.[8] A key strategy to overcome this is through rational combination therapy. Combining BET inhibitors with drugs that target parallel or downstream pathways can create a synergistic effect, leading to more profound and durable anti-tumor responses.[2][8]
Rationale for Combination with Anti-Androgen Therapy:
In castration-resistant prostate cancer (CRPC), the androgen receptor (AR) signaling pathway remains a critical driver of tumor growth, even in a low-androgen environment.[9][10] Resistance to next-generation anti-androgen therapies like enzalutamide often involves the upregulation of AR or the expression of AR splice variants, such as AR-v7.[9][10]
Preclinical studies have demonstrated a strong link between BET proteins and AR signaling.[1] BRD4 directly interacts with the N-terminus of the AR and promotes the transcription of AR target genes.[1] BET inhibitors have been shown to attenuate AR signaling and repress the expression of AR-v7.[9] This provides a compelling rationale for combining BET inhibitors with AR antagonists to overcome resistance and enhance therapeutic efficacy in CRPC.[9][10]
Preclinical Data Summary
The following tables summarize preclinical data from studies evaluating the combination of BET inhibitors (like OTX015 or JQ1) with other anti-cancer agents.
Table 1: In Vitro Efficacy of BET Inhibitors in Prostate Cancer Cell Lines
| Cell Line | Drug | IC50 (nM) | Combination | Combination Index (CI) | Synergy/Antagonism |
| VCaP (Enzalutamide-Resistant) | JQ1 | ~300-500 | JQ1 + Enzalutamide | < 1 | Synergy |
| LNCaP-AR (Enzalutamide-Resistant) | JQ1 | ~300-500 | JQ1 + Enzalutamide | < 1 | Synergy |
| MyC-CaP (Rb-deficient) | JQ1 | Not Specified | JQ1 + Anti-PD-L1 | Not Specified | Enhanced Efficacy |
Data is compiled from multiple sources demonstrating the synergistic potential of BET inhibitors in resistant prostate cancer models.[9][11] The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy.[12]
Table 2: In Vivo Efficacy of BET Inhibitor Combination Therapy
| Tumor Model | Treatment Group | Tumor Growth Inhibition (%) | Key Findings |
| Castrated VCaP Xenograft | ARN-509 (Anti-androgen) | ~60% | ARN-509 alone showed anti-tumor activity. |
| Castrated VCaP Xenograft | OTX-015 + ARN-509 | > 80% | Combination therapy demonstrated enhanced tumor growth inhibition. |
| Castrated VCaP Xenograft | OTX-015 + ARN-509 | Not Specified | Robust silencing of AR-v7, ERG, and MYC expression in tumors. |
| Myc-CaPΔRb Xenograft | JQ1 + Anti-PD-L1 + ADT | Significantly Increased | Combination enhanced anti-tumor responses. |
This table summarizes in vivo data showing that combining BET inhibitors with anti-androgens or immune checkpoint blockade leads to superior anti-tumor activity in prostate cancer xenograft models.[9][11]
Visualizing the Mechanisms
Signaling Pathway of BET Inhibition
References
- 1. BET inhibitors in metastatic prostate cancer: therapeutic implications and rational drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET inhibitor - Wikipedia [en.wikipedia.org]
- 3. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 4. onclive.com [onclive.com]
- 5. Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. BET inhibitors as novel therapeutic agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BET Bromodomain Inhibitors Enhance Efficacy and Disrupt Resistance to AR Antagonists in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BET Bromodomain Inhibitors Enhance Efficacy and Disrupt Resistance to AR Antagonists in the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BET inhibition sensitizes immunologically-cold Rb-deficient prostate cancer to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4.2. Cell Viability Assays and Drug Combination Studies [bio-protocol.org]
Troubleshooting & Optimization
trans-BAY-850 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with the ATAD2 inhibitor, trans-BAY-850.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and isoform-selective inhibitor of the ATPase family AAA domain-containing protein 2 (ATAD2).[1][2][3] ATAD2 is an epigenetic regulator whose overexpression is linked to the progression of various cancers.[1] this compound functions by inducing the dimerization of the ATAD2 bromodomain, which prevents its interaction with acetylated histones and chromatin.[1][4] This disruption of ATAD2's function makes it a valuable chemical probe for studying ATAD2 biology and a potential therapeutic agent.[1]
Q2: What are the known solubility characteristics of this compound?
A2: this compound is a hydrophobic molecule with limited solubility in aqueous solutions. It is sparingly soluble in DMSO and slightly soluble in acetonitrile.[5] For in vitro cell-based assays and in vivo studies, it is typically prepared as a concentrated stock solution in DMSO, which is then further diluted into an appropriate vehicle.[3]
Q3: Why is my this compound precipitating when I dilute it in aqueous buffer (e.g., PBS)?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly soluble compounds like this compound. This occurs because the compound is highly soluble in the organic solvent (DMSO) but not in the aqueous buffer. When the percentage of the organic solvent decreases significantly upon dilution, the compound's solubility limit in the mixed solvent is exceeded, leading to precipitation.
Q4: What are the recommended formulations for in vivo studies with this compound?
A4: Two common formulations are recommended for in vivo administration of this compound in animal models, such as mice. These formulations are designed to improve the solubility and bioavailability of the compound.
-
PEG300/Tween-80/Saline Formulation: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This formulation can achieve a this compound concentration of at least 6.25 mg/mL.[3]
-
Corn Oil Formulation: A mixture of 10% DMSO and 90% corn oil. This is a simpler formulation suitable for oral administration.[3]
The choice of formulation may depend on the route of administration (e.g., intraperitoneal, oral) and the specific experimental requirements.
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound in various solvents.
| Solvent/Vehicle | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | 1 - 10 mg/mL[5] | Sparingly soluble. Commonly used for preparing stock solutions. |
| Acetonitrile | 0.1 - 1 mg/mL[5] | Slightly soluble. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Very Low | Practically insoluble in aqueous buffers alone. Requires co-solvents or surfactants. |
| Ethanol | Low | Poorly soluble. May require co-solvents for higher concentrations. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6.25 mg/mL[3] | A clear solution can be obtained. Recommended for in vivo studies. |
| 10% DMSO, 90% Corn Oil | ≥ 6.25 mg/mL[3] | A clear solution can be obtained. Recommended for oral in vivo studies. |
Troubleshooting Guide: Solubility Issues
This guide addresses common problems and solutions related to this compound solubility.
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous media (e.g., for in vitro assays) | The final DMSO concentration is too low to maintain solubility. | - Keep the final DMSO concentration in your assay as high as tolerable for your cells (typically ≤ 0.5%).- Prepare intermediate dilutions in a mixed solvent system before final dilution in the aqueous medium.- Consider using a formulation with solubilizing agents like Tween-80 for in vitro experiments if compatible with the assay. |
| Cloudiness or precipitation in the in vivo formulation (PEG300/Tween-80/Saline) | - Incomplete dissolution of the initial DMSO stock.- Incorrect order of mixing the components.- The formulation has been stored for too long or at an inappropriate temperature. | - Ensure the initial DMSO stock solution is completely clear before adding it to the other vehicle components.- Follow the recommended order of addition: first PEG300, then the DMSO stock, followed by Tween-80, and finally saline, with thorough mixing after each step.- Prepare the final formulation fresh on the day of the experiment. |
| Phase separation (oily droplets) in the in vivo formulation | Improper mixing of the surfactant (Tween-80). | - Vortex the solution vigorously after adding Tween-80 to ensure the formation of a stable microemulsion before adding the saline. |
| Difficulty in administering the in vivo formulation due to high viscosity | The high concentration of PEG300 contributes to the viscosity. | - Use a larger gauge needle for injection.- Gently warm the formulation to 37°C to slightly reduce its viscosity before administration. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer, which is useful for early-stage drug discovery.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate (UV-transparent for UV detection method)
-
Plate reader (for nephelometry or UV absorbance) or HPLC-UV system
-
Filtration plate (for UV/HPLC method)
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Add the DMSO stock solution to the aqueous buffer in a 96-well plate. Typically, a small volume of the stock solution is added to a larger volume of buffer to achieve the desired highest concentration for testing.
-
Serially dilute the compound across the microplate with the same aqueous buffer.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.
-
Measure the solubility:
-
Nephelometry (Light Scattering): Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.
-
UV/HPLC Analysis: Filter the solutions using a filtration plate to remove any precipitate. Quantify the concentration of the dissolved compound in the filtrate using a UV plate reader or by HPLC-UV against a standard curve.
-
Protocol 2: Preparation of In Vivo Formulation (PEG300/Tween-80/Saline)
This protocol describes the preparation of a vehicle suitable for intraperitoneal or oral administration of this compound in mice.[3]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile vials and syringes
Procedure (to prepare 1 mL of formulation):
-
Prepare a stock solution of this compound in DMSO. For a final concentration of 6.25 mg/mL, prepare a 62.5 mg/mL stock solution in DMSO.
-
Add 400 µL of PEG300 to a sterile vial.
-
Add 100 µL of the 62.5 mg/mL this compound stock solution to the PEG300. Mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture. Vortex again to ensure complete mixing.
-
Slowly add 450 µL of sterile saline to the mixture while vortexing.
-
Visually inspect the final solution to ensure it is clear and free of precipitation before administration.
Note: It is recommended to prepare this formulation fresh before each use.
Visualizations
Caption: Simplified ATAD2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the kinetic solubility of this compound.
Caption: Troubleshooting logic for addressing precipitation issues with this compound.
References
potential off-target effects of trans-BAY-850 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of trans-BAY-850, particularly at high concentrations.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound.
Question 1: We are observing significant cytotoxicity in our cell line at concentrations of this compound that are higher than the reported IC50 for ATAD2 inhibition. Is this expected?
Answer:
Yes, this is a potential observation. While this compound is a potent and selective inhibitor of the ATAD2 bromodomain, high concentrations (≥ 5 µM) are not recommended as they may lead to unspecific off-target effects, which can contribute to cytotoxicity.[1] A weak correlation between the biochemical potency of this compound against ATAD2 and its anti-proliferative effects has been observed in some cancer cell lines, suggesting that off-target effects or complex downstream signaling events may contribute to the observed phenotype at higher concentrations.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Whenever possible, include a target engagement biomarker in your assay. For example, you could assess the displacement of ATAD2 from chromatin using techniques like Fluorescence Recovery After Photobleaching (FRAP). Maximum on-target cellular activity for this compound has been reported at 1 µM.[2]
-
Dose-Response Curve: Perform a detailed dose-response curve to determine the concentration at which you observe the desired on-target effect versus the concentration at which cytotoxicity becomes prominent.
-
Use a Negative Control: The inactive analog, BAY-460, can be used as a negative control to distinguish between on-target and off-target effects.[2]
-
Consider Alternative Explanations: The observed cytotoxicity might be a bona fide on-target effect in your specific cell line due to its dependency on ATAD2 function.
Question 2: Our results suggest that a signaling pathway other than the direct downstream effectors of ATAD2 is being modulated by this compound. How can we investigate potential off-target signaling?
Answer:
While this compound is highly selective, at elevated concentrations, it's prudent to investigate potential off-target signaling. Based on literature for related compounds and ATAD2 biology, the PI3K/AKT/mTOR and c-Myc pathways are rational candidates to explore.
Experimental Workflow for Investigating Off-Target Signaling:
References
Technical Support Center: Optimizing trans-BAY-850 Incubation Time
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the potent and selective ATAD2 bromodomain inhibitor, trans-BAY-850. The following information will assist in optimizing incubation time to achieve maximum experimental effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly potent and isoform-selective inhibitor of the ATPase family AAA domain-containing protein 2 (ATAD2).[1][2] Its mechanism is unique among bromodomain inhibitors as it induces the dimerization of the ATAD2 bromodomain. This dimerization prevents the interaction of ATAD2 with acetylated histones, thereby modulating gene expression.[1] ATAD2 has been identified as a cofactor for several oncogenic transcription factors, including c-Myc.[3]
Q2: How quickly does this compound engage its target in cells?
A2: Cellular target engagement by this compound is rapid. Fluorescence Recovery After Photobleaching (FRAP) assays have demonstrated that a 1-hour incubation with 1 µM of BAY-850 is sufficient to displace full-length ATAD2 from chromatin in MCF7 cells.[1][4] This indicates that the compound rapidly enters cells and binds to its target.
Q3: What is the recommended concentration range for this compound in cell-based assays?
A3: For cellular assays, a concentration of 1 µM is often used to achieve maximal on-target activity.[4] It is recommended to avoid concentrations of 5 µM or higher to minimize the risk of off-target effects.[4] However, the optimal concentration is cell-line dependent and should be determined empirically through dose-response experiments.
Q4: How does incubation time influence the downstream effects of this compound?
A4: The effects of this compound on downstream cellular processes are time-dependent. While target engagement is rapid, observing significant effects on gene expression, cell viability, and apoptosis requires longer incubation periods. For example, changes in gene expression have been observed after 48 hours of treatment, while apoptosis, a later-stage event, may take up to 5 days to become prominent in certain cell lines.[5] Time-course experiments are crucial to determine the optimal incubation time for your specific experimental endpoint.[6]
Q5: Are there any known off-target effects of this compound?
A5: While BAY-850 is highly selective for ATAD2 over other bromodomains, high concentrations (≥ 5 µM) may lead to off-target effects.[4] Some studies have noted that at higher concentrations, the observed cytotoxic effects may not be solely linked to ATAD2 bromodomain inhibition.[4] Therefore, it is critical to perform dose-response and time-course experiments to identify a therapeutic window that maximizes on-target effects while minimizing off-target activities.
Troubleshooting Guide: Optimizing Incubation Time
This guide addresses common issues encountered when determining the optimal incubation time for this compound treatment.
| Issue | Possible Cause | Suggested Solution |
| No significant effect observed at any time point. | Inhibitor concentration is too low. | Perform a dose-response experiment to identify a more effective concentration. Start with a range of 0.1 µM to 5 µM. |
| Incubation time is too short. | The desired downstream effect may require a longer duration to manifest. Conduct a time-course experiment with intervals such as 6, 12, 24, 48, and 72 hours.[6] | |
| The cell line is resistant or has low ATAD2 expression. | Confirm ATAD2 expression levels in your cell line via Western blot or qPCR. Consider using a positive control cell line known to be sensitive to ATAD2 inhibition. | |
| Excessive cell death is observed even at early time points. | Inhibitor concentration is too high. | Reduce the concentration of BAY-850. High concentrations can induce non-specific toxicity.[4] |
| Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control. | |
| Inconsistent results between replicate experiments. | Variation in cell seeding density. | Standardize your cell seeding protocol to ensure consistent cell numbers across wells and experiments. |
| Pipetting errors. | Calibrate pipettes regularly and use consistent pipetting techniques. | |
| Compound degradation. | Prepare fresh dilutions of BAY-850 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Data Summary
The following table summarizes quantitative data on the time-dependent effects of ATAD2 inhibitors from relevant studies.
| Inhibitor | Cell Line | Assay | Incubation Time | Result (IC50) | Reference |
| AM879 (ATAD2 inhibitor) | MDA-MB-231 | MTT Assay | 24 hours | 2.43 µM | [7] |
| AM879 (ATAD2 inhibitor) | MDA-MB-231 | MTT Assay | 48 hours | 2.06 µM | [7] |
| AM879 (ATAD2 inhibitor) | MDA-MB-231 | MTT Assay | 72 hours | 1.05 µM | [7] |
| BAY-850 | Ovarian Cancer Cells (PA-1, SK-OV3) | RNA Sequencing | 48 hours | Altered centromere gene expression | [5] |
| BAY-850 | Ovarian Cancer Cells (PA-1, SK-OV3) | Western Blot (PARP cleavage) | 5 days | Increased PARP cleavage | [5] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a general workflow to determine the optimal incubation time of this compound for a desired cellular effect.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Multi-well plates (e.g., 96-well for viability, 6-well for protein analysis)
-
Reagents for downstream analysis (e.g., MTT reagent, lysis buffer, antibodies)
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase and do not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Treatment:
-
Prepare dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a concentration at or near the expected IC50).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest BAY-850 concentration.
-
Remove the old medium and replace it with the medium containing BAY-850 or vehicle control.
-
-
Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, 72 hours). Use a separate plate for each time point.
-
Endpoint Analysis: At the end of each incubation period, perform the desired assay:
-
Cell Viability (MTT Assay): Add MTT reagent to each well and incubate according to the manufacturer's instructions. Measure absorbance to determine cell viability.
-
Protein Expression (Western Blot): Lyse the cells, quantify protein concentration, and perform Western blot analysis for target proteins (e.g., c-Myc, cleaved PARP).
-
Apoptosis (Annexin V Staining): Stain cells with Annexin V and a dead cell dye (e.g., propidium iodide) and analyze by flow cytometry.[7][8]
-
-
Data Analysis: Plot the results for each time point to determine when the maximal effect of this compound is observed.
Protocol 2: Western Blot for c-Myc Expression
Procedure:
-
Cell Lysis: After treatment with BAY-850 for the desired time points, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for optimizing BAY-850 incubation time.
Caption: Troubleshooting flowchart for optimizing BAY-850 experiments.
References
- 1. Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. bioivt.com [bioivt.com]
- 5. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Minimizing Cytotoxicity of BAY-850 in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of the ATAD2 inhibitor, BAY-850, in primary cell cultures.
Understanding BAY-850 and its Cytotoxicity
BAY-850 is a potent and selective chemical probe for the ATAD2 bromodomain.[1] It functions by inducing dimerization of the ATAD2 bromodomain, which prevents its interaction with acetylated histones.[1] While BAY-850 is a valuable tool for studying ATAD2 biology, researchers may observe cytotoxicity, particularly at higher concentrations. It is important to note that studies have shown that the cytotoxic effects of BAY-850 are likely independent of its on-target activity against the ATAD2 bromodomain.[1][2] Growth inhibition has been observed at similar concentrations in both cancer cell lines and non-transformed cells.[1] To mitigate these off-target effects, it is recommended to use BAY-850 at the lowest effective concentration and for the shortest duration necessary to observe on-target ATAD2 engagement, which has been shown to be maximal at 1 µM.[1][2] It is advisable to avoid concentrations of 5 µM or higher to minimize the risk of unspecific off-target effects.[3]
Frequently Asked Questions (FAQs)
Q1: At what concentration should I use BAY-850 to see on-target effects without significant cytotoxicity?
A1: For optimal on-target engagement of ATAD2 with minimal cytotoxicity, it is recommended to start with a concentration of 1 µM.[1][2] This concentration has been shown to be sufficient for maximal cellular activity. To avoid off-target effects, it is strongly advised not to exceed concentrations of 5 µM.[3] A dose-response experiment is always recommended to determine the optimal concentration for your specific primary cell type and experimental endpoint.
Q2: I'm observing significant cell death even at low micromolar concentrations. What could be the cause?
A2: Several factors could contribute to increased cytotoxicity in primary cells:
-
Cellular Health: Primary cells are more sensitive than immortalized cell lines. Ensure your cells are healthy, have a good morphology, and are within a low passage number.
-
Compound Solubility: BAY-850 is a hydrophobic molecule. Poor solubility can lead to precipitation and the formation of aggregates, which can be cytotoxic. Ensure the compound is fully dissolved in a suitable solvent like DMSO before diluting it in your culture medium.
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the culture medium should be kept to a minimum, typically below 0.1%, as higher concentrations can be toxic to primary cells.
-
Off-Target Effects: As the cytotoxicity of BAY-850 is thought to be off-target, your specific primary cell type might be particularly sensitive to these effects.
Q3: My BAY-850 solution appears cloudy after adding it to the cell culture medium. What should I do?
A3: Cloudiness or precipitation indicates that the compound is not fully soluble in the aqueous culture medium. This can lead to inaccurate dosing and increased cytotoxicity. To address this:
-
Check Stock Solution: Ensure your stock solution of BAY-850 in DMSO is clear and fully dissolved.
-
Pre-warm Medium: Pre-warming the cell culture medium to 37°C before adding the BAY-850 stock solution can sometimes improve solubility.
-
Serial Dilutions: Prepare intermediate dilutions of your stock solution in pre-warmed medium before adding it to the final culture plate. This gradual dilution can help prevent precipitation.
-
Reduce Final Concentration: If precipitation persists, you may need to lower the final concentration of BAY-850 in your experiment.
Q4: Are there any known off-target effects of BAY-850 that could explain the cytotoxicity?
A4: The precise off-target mechanism of BAY-850's cytotoxicity is not well-defined in the available literature. However, a screening of BAY-850 against a panel of 354 kinases showed no inhibitory activity, suggesting that the cytotoxicity is not mediated by kinase inhibition.[2] The cytotoxic effects are described as being disconnected from ATAD2 bromodomain inhibition.[1] It is possible that BAY-850 interacts with other cellular components, leading to stress responses and eventually apoptosis.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot and minimize BAY-850-induced cytotoxicity in your primary cell experiments.
| Problem | Possible Cause | Recommended Solution |
| High levels of cytotoxicity at expected on-target concentrations (e.g., 1 µM). | 1. Primary cells are overly sensitive. 2. Suboptimal cell culture conditions. 3. Compound precipitation. | 1. Perform a detailed dose-response curve (e.g., 0.1 µM to 5 µM) to identify the lowest effective concentration. 2. Ensure optimal cell density and health. Use low-passage cells. 3. Follow the recommendations for improving compound solubility (see FAQ Q3). |
| Inconsistent results between experiments. | 1. Variability in primary cell batches. 2. Inconsistent compound preparation. 3. Fluctuation in cell culture conditions. | 1. Use cells from the same donor and passage number for a set of experiments. 2. Prepare fresh dilutions of BAY-850 for each experiment from a validated stock solution. 3. Standardize all cell handling and culture procedures. |
| No clear dose-response relationship in cytotoxicity. | 1. Compound instability in culture medium. 2. Saturation of the cytotoxic effect at the tested concentrations. | 1. Reduce the incubation time. Consider refreshing the medium with freshly diluted BAY-850 for longer experiments. 2. Expand the concentration range to lower doses to capture the full dose-response curve. |
Quantitative Data Summary
| Parameter | Assay | Value | Reference |
| IC50 (ATAD2 inhibition) | TR-FRET (mono-acetylated H4 peptide) | 166 nM | [1] |
| IC50 (ATAD2 inhibition) | TR-FRET (tetra-acetylated H4 peptide) | 22 nM | [1] |
| GI50 (Growth Inhibition) | Cancer Cell Lines | Single-digit micromolar range | [1][2] |
| Cytotoxicity in Non-Transformed Cells | - | Similar to cancer cell lines | [1] |
| Recommended Max Concentration | Cellular Assays | < 5 µM | [3] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a general guideline for assessing cell viability in primary fibroblasts after treatment with BAY-850. Optimization of cell density and incubation times is recommended for each specific primary cell type.
Materials:
-
Primary fibroblasts
-
Complete cell culture medium
-
BAY-850
-
DMSO (cell culture grade)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary fibroblasts in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of BAY-850 in complete culture medium from a concentrated stock in DMSO. Ensure the final DMSO concentration is below 0.1%. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of BAY-850. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol provides a method to quantify cytotoxicity by measuring the release of LDH from damaged primary hepatocytes.
Materials:
-
Primary hepatocytes
-
Complete cell culture medium
-
BAY-850
-
DMSO (cell culture grade)
-
96-well clear flat-bottom plates
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (provided with the kit or 1% Triton X-100 in PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary hepatocytes in a 96-well plate at an appropriate density in 100 µL of complete culture medium and allow them to attach.
-
Compound Treatment: Treat cells with serial dilutions of BAY-850 as described in the MTT protocol. Include controls: vehicle control, untreated control (spontaneous LDH release), and maximum LDH release control (cells treated with lysis buffer 30 minutes before the assay endpoint).
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by subtracting the spontaneous LDH release and normalizing to the maximum LDH release.
Visualizations
References
how to avoid unspecific effects of trans-BAY-850 in experiments
This guide provides researchers, scientists, and drug development professionals with essential information for using the ATAD2 inhibitor, BAY-850. It focuses on troubleshooting potential issues and designing robust experiments to mitigate unspecific or off-target effects.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is BAY-850 and what is its primary molecular target?
A1: BAY-850 is a potent and highly selective chemical probe for the bromodomain of ATPase family AAA-domain containing protein 2 (ATAD2).[1][2] Its primary mechanism of action is to prevent the interaction between the ATAD2 bromodomain and acetylated histones, particularly histone H4.[3][4] Uniquely, BAY-850 induces the dimerization of the ATAD2 bromodomain, which is linked to its inhibitory function.[1][5][6]
Q2: What are the known unspecific or off-target effects of BAY-850?
A2: While BAY-850 is highly selective for the ATAD2 bromodomain over other bromodomains and a wide range of kinases[1][7], unspecific effects, primarily cytotoxicity, have been observed. Studies have shown that the antiproliferative effects seen at higher concentrations (in the single-digit micromolar range) do not strongly correlate with its biochemical potency against ATAD2.[1][3] This suggests that at elevated concentrations, the observed growth inhibition may be due to mechanisms independent of ATAD2 inhibition.[1]
Q3: What is the recommended concentration range for using BAY-850 in cell-based assays?
A3: To ensure on-target activity and avoid unspecific effects, it is strongly recommended to use BAY-850 at concentrations below 5 µM.[2] Cellular target engagement, measured by the displacement of ATAD2 from chromatin, has been demonstrated to be maximal at a concentration of 1 µM.[1][2] Exceeding the 5 µM threshold significantly increases the risk of observing off-target effects.
Q4: How can I experimentally control for unspecific effects of BAY-850?
A4: A multi-step validation approach is critical:
-
Use the Negative Control: The most crucial control is the use of BAY-460 , a structurally related but biologically inactive compound.[1][2] Any cellular phenotype observed with BAY-850 but not with an equivalent concentration of BAY-460 is more likely to be an on-target effect.
-
Perform Dose-Response Studies: Correlate the concentration of BAY-850 required to elicit a biological effect with its on-target biochemical potency (IC50). A significant discrepancy may indicate an off-target mechanism.
-
Confirm Target Engagement: Use a secondary assay to confirm that BAY-850 is engaging with ATAD2 in your experimental system. An example is Fluorescence Recovery After Photobleaching (FRAP) to monitor the displacement of GFP-tagged ATAD2 from chromatin.[1]
-
Employ Orthogonal Methods: Validate findings using genetic approaches, such as siRNA/shRNA knockdown or CRISPR/Cas9-mediated knockout of ATAD2. If the phenotype of genetic knockdown mimics the effect of BAY-850 treatment, it strengthens the evidence for on-target activity.
Q5: My cells are dying after treatment with BAY-850. Is this an on-target effect?
A5: It is unlikely to be a direct on-target effect, especially at concentrations above 1 µM. Studies have concluded that the cytotoxic effects of BAY-850 cannot be unmistakably linked to ATAD2 bromodomain inhibition.[1] To verify this in your system, perform a comparative cytotoxicity assay with the inactive control, BAY-460. If BAY-460 does not induce similar cell death, the cytotoxicity observed with BAY-850 is likely an off-target effect.
Q6: I am not observing the expected downstream effect on gene expression after BAY-850 treatment. What should I check?
A6: First, confirm that BAY-850 is engaging its target in your cells using a method like FRAP. If target engagement is confirmed, consider that the link between ATAD2 inhibition and the expression of specific genes can be highly context- and cell-type-dependent. Research has shown that BAY-850 treatment did not affect the expression of some previously identified ATAD2 target genes, indicating a complex regulatory role.[1] It is advisable to perform an unbiased transcriptomic analysis (e.g., RNA-seq) to identify the genes regulated by ATAD2 in your specific cellular model.
Potency and Selectivity Data
The following table summarizes key data for BAY-850 and its recommended negative control, BAY-460.
| Compound | Target | Potency (IC50) | Recommended Max Cellular Concentration | Key Characteristics |
| BAY-850 | ATAD2 Bromodomain | 22 nM (vs. tetra-acetylated H4 peptide)[6][7] | < 5 µM[2] | Potent and selective ATAD2 inhibitor. |
| BAY-460 | ATAD2 Bromodomain | 16 µM[2] | N/A | Structurally similar, inactive negative control.[2] |
Experimental Protocols
Protocol 1: Validating On-Target vs. Off-Target Effects Using a Negative Control
This protocol provides a workflow to determine if a cellular phenotype is a result of specific ATAD2 inhibition.
-
Hypothesis: Treatment with BAY-850 causes phenotype 'X'.
-
Experimental Setup:
-
Prepare three treatment groups: Vehicle (e.g., DMSO), BAY-850, and BAY-460 (negative control).
-
Based on dose-response experiments, select a concentration of BAY-850 that produces phenotype 'X' (ideally ≤ 1 µM). Use the exact same concentration for BAY-460.
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the vehicle, BAY-850, or BAY-460 for the desired duration.
-
Assess phenotype 'X' using a quantitative assay (e.g., cell proliferation assay, gene expression analysis, migration assay).
-
-
Data Interpretation:
-
On-Target Effect: Phenotype 'X' is observed in the BAY-850 treated group but not in the vehicle or BAY-460 treated groups.
-
Off-Target Effect: Phenotype 'X' is observed in the BAY-850 treated group and also in the BAY-460 treated group. This indicates the effect is independent of ATAD2 inhibition.
-
Ambiguous/Cytotoxic Effect: Widespread effects (like high levels of cell death) are seen with BAY-850 but not BAY-460, especially at concentrations > 5 µM. This is likely a specific off-target effect of the BAY-850 chemical scaffold.
-
Protocol 2: Cellular Target Engagement via Fluorescence Recovery After Photobleaching (FRAP)
This protocol, adapted from published methods[1], measures the ability of BAY-850 to displace ATAD2 from chromatin in live cells.
-
Cell Preparation:
-
Transfect cells (e.g., MCF7) with a vector expressing full-length ATAD2 tagged with a fluorescent protein (e.g., GFP-ATAD2).
-
Plate the transfected cells on glass-bottom dishes suitable for live-cell imaging.
-
-
Treatment:
-
Treat the cells with the desired concentration of BAY-850 (e.g., 1 µM), BAY-460 (1 µM), or vehicle for 1-2 hours prior to imaging.
-
-
Imaging and Photobleaching:
-
Use a confocal microscope equipped for live-cell imaging and FRAP.
-
Acquire several pre-bleach images of a selected cell nucleus.
-
Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.
-
Immediately begin acquiring post-bleach images at a rapid frame rate, followed by a slower frame rate, for several minutes to monitor the recovery of fluorescence in the bleached ROI.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI over time.
-
Correct for photobleaching during image acquisition.
-
Calculate the half-maximal fluorescence recovery time (t½). A faster t½ for GFP-ATAD2 in BAY-850-treated cells compared to vehicle or BAY-460-treated cells indicates a more mobile protein population that has been displaced from chromatin. This confirms target engagement.
-
Visualizations
Caption: Inhibition of ATAD2-chromatin interaction by BAY-850.
Caption: Workflow for distinguishing on-target vs. off-target effects.
References
- 1. Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BAY-850 | Structural Genomics Consortium [thesgc.org]
- 3. researchgate.net [researchgate.net]
- 4. edelris.com [edelris.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. BAY-850 (BAY850) | ATAD2 inhibitor | Probechem Biochemicals [probechem.com]
Technical Support Center: Interpreting Unexpected Phenotypes After trans-BAY-850 Treatment
Welcome to the technical support center for trans-BAY-850. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected phenotypes observed during experiments with the ATAD2 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective inhibitor of the ATPase family AAA domain-containing protein 2 (ATAD2) bromodomain.[1][2][3] Its mechanism is unique as it induces the dimerization of the ATAD2 bromodomain.[2][4][5] This dimerization prevents ATAD2 from interacting with acetylated histones, thereby displacing it from chromatin and inhibiting its function as a transcriptional coactivator for oncogenes like c-Myc and E2F.[1][6][7][8]
Q2: At what concentration should I expect to see on-target cellular activity of this compound?
A2: On-target cellular activity of this compound, such as the displacement of ATAD2 from chromatin, has been demonstrated at concentrations as low as 1 µM.[2][6] It is recommended to use concentrations below 5 µM to minimize the risk of off-target effects.[9]
Q3: Are there known off-target effects associated with this compound?
A3: While this compound is highly selective for the ATAD2 bromodomain over other bromodomains and kinases, cytotoxic effects observed at higher concentrations (typically above 5 µM) may not be solely attributable to ATAD2 inhibition.[6] These effects could be due to off-target activities or the induction of a complex cellular stress response.
Q4: What is the recommended negative control for this compound experiments?
A4: The structurally related but inactive compound, BAY-460, is the recommended negative control for experiments involving this compound.[4][9]
Troubleshooting Guides for Unexpected Phenotypes
Unexpected Phenotype 1: No significant change in the expression of known c-Myc or E2F target genes after this compound treatment.
Possible Causes and Troubleshooting Steps:
-
Suboptimal Concentration: The concentration of this compound may be too low to achieve sufficient target engagement in your specific cell line.
-
Recommendation: Perform a dose-response experiment, testing a range of concentrations from 0.1 µM to 5 µM, to determine the optimal concentration for your system.
-
-
Incorrect Timepoint: The timing of your analysis may not align with the peak of the transcriptional response.
-
Recommendation: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal timepoint for observing changes in target gene expression.
-
-
Cell Line-Specific Mechanisms: The regulation of c-Myc and E2F target genes can be complex and cell-type dependent. In some contexts, other signaling pathways may compensate for the inhibition of ATAD2.
-
Experimental Variability: Inconsistent results can arise from variations in cell density, passage number, or reagent quality.
-
Recommendation: Standardize your experimental protocols, including cell seeding density and passage number. Always use fresh dilutions of this compound for each experiment.
-
Unexpected Phenotype 2: Observation of unusual cell morphology (e.g., flattening, increased size, or detachment) after this compound treatment.
Possible Causes and Troubleshooting Steps:
-
Cell Cycle Arrest: ATAD2 inhibition is known to induce G1/S phase cell cycle arrest.[1][11] Prolonged arrest can lead to changes in cell morphology, including an increase in cell size.
-
Recommendation: Perform cell cycle analysis using flow cytometry to determine if the morphological changes correlate with arrest in a specific phase of the cell cycle.
-
-
Induction of Apoptosis or Necrosis: At higher concentrations or in sensitive cell lines, this compound can induce apoptosis, leading to cell shrinkage, rounding, and detachment.[13]
-
Off-Target Cytotoxicity: The observed morphological changes, especially at concentrations above 5 µM, could be due to off-target effects.
-
Recommendation: Perform a dose-response curve for cell viability to distinguish between on-target and potential off-target cytotoxicity. Compare the phenotype with that induced by the negative control, BAY-460.
-
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Recommendation: Ensure the final solvent concentration in your culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments.
-
Unexpected Phenotype 3: Increased, rather than decreased, cell proliferation at low concentrations of this compound.
Possible Causes and Troubleshooting Steps:
-
Hormetic Effect: Some compounds can exhibit a biphasic dose-response, where low doses stimulate a response and high doses inhibit it. This is a complex and less common phenomenon.
-
Recommendation: Carefully repeat the experiment with a finely spaced, low-concentration dose-response curve to confirm this observation.
-
-
Experimental Artifact: This is a highly unexpected result and may point to an experimental artifact.
-
Recommendation: Thoroughly review your experimental protocol. Check for potential errors in serial dilutions, cell counting, or plate reader measurements. Ensure there is no contamination in your cell culture.
-
Quantitative Data Summary
| Parameter | Value | Assay Type | Reference |
| IC50 (vs. tetra-acetylated H4 peptide) | 22 nM | TR-FRET | [2] |
| IC50 (vs. mono-acetylated H4 peptide) | 166 nM | TR-FRET | [3][14] |
| Kd | 84.9 nM | MST | [9] |
| Kd | 120 nM | BROMOscan | [9] |
| Maximal On-Target Cellular Activity | 1 µM | FRAP | [2][6] |
| Recommended Max Concentration for On-Target Effects | < 5 µM | General Recommendation | [9] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Downstream Signaling
-
Cell Lysis:
-
Seed cells and treat with the desired concentrations of this compound, BAY-460 (negative control), and a vehicle control for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., ATAD2, c-Myc, Cyclin D1, cleaved PARP, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an ECL detection reagent.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound and controls (vehicle and BAY-460).
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[3]
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting unexpected phenotypes.
References
- 1. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATAD2 is a novel cofactor for MYC, overexpressed and amplified in aggressive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. BAY-850 | Structural Genomics Consortium [thesgc.org]
- 10. europeanreview.org [europeanreview.org]
- 11. ATAD2 as a Cancer Target: Insights into Its Structure, Functions, Mechanisms, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. benchchem.com [benchchem.com]
- 14. yeasenbio.com [yeasenbio.com]
- 15. benchchem.com [benchchem.com]
- 16. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
Validation & Comparative
A Comparative Guide to ATAD2 Bromodomain Inhibitors: trans-BAY-850 vs. AM879
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent inhibitors of the ATAD2 (ATPase Family AAA Domain Containing 2) bromodomain: trans-BAY-850 and AM879. The information presented is collated from published experimental data to assist researchers in selecting the appropriate tool compound for their studies of ATAD2, a protein implicated in various cancers.
Performance Comparison
This compound emerges as a significantly more potent and selective inhibitor of the ATAD2 bromodomain compared to AM879. While both compounds demonstrate cellular activity, their mechanisms of action and biochemical potencies differ substantially.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and AM879.
Table 1: Biochemical Potency against ATAD2 Bromodomain
| Inhibitor | Assay Type | IC50 (nM) | Reference |
| This compound | TR-FRET (mono-acetylated H4 peptide) | 166 | [1][2] |
| TR-FRET (tetra-acetylated H4 peptide) | 22 | [1][3] | |
| Alphascreen (tetra-acetylated H4 peptide) | 157 | [1] | |
| BROMOscan | 115 (Kd) | [1] | |
| TR-FRET | 242 | [4] | |
| AM879 | TR-FRET | 3565 | [4] |
Table 2: Cellular Activity and Selectivity
| Inhibitor | Parameter | Cell Line | Activity | Reference |
| This compound | Cellular Target Engagement (FRAP) | MCF7 | Maximal on-target activity at 1 µM | [1] |
| Antiproliferative Activity | MDA-MB-231 | Weak correlation with ATAD2 inhibition | [5] | |
| Selectivity | BROMOscan panel (32 bromodomains) | Highly selective for ATAD2; no activity against ATAD2B or other bromodomains at 1 µM | [3] | |
| AM879 | Antiproliferative Activity (MTT Assay) | MDA-MB-231 | IC50 = 2.43 µM (24h) | [4] |
| Selectivity | TR-FRET against BRD2, BRD3, BRD4 | No inhibitory activity | [4] |
Mechanism of Action
This compound exhibits a unique mechanism of action by inducing the dimerization of the ATAD2 bromodomain.[1][6] This dimerization prevents the interaction of ATAD2 with acetylated histones and its association with chromatin.[1][6]
AM879 , discovered through structure-based virtual screening, functions as a competitive inhibitor at the acetyl-lysine binding pocket of the ATAD2 bromodomain.[4] Its inhibition of ATAD2 in breast cancer cells has been shown to suppress the expression of the oncogene c-Myc and induce apoptosis and autophagy through the PI3K-AKT-mTOR signaling pathway.[4][7]
Experimental Methodologies
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding affinity of inhibitors to the ATAD2 bromodomain.
-
Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide (e.g., H4K12ac) and a GST-tagged ATAD2 bromodomain. The binding of the histone peptide to the bromodomain brings a fluorescent donor (Europium-cryptate labeled anti-GST antibody) and a fluorescent acceptor (Streptavidin-XL665) into close proximity, resulting in a FRET signal. Inhibitors that bind to the bromodomain will compete with the histone peptide, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
Recombinant GST-tagged ATAD2 bromodomain is incubated with the test compound (e.g., this compound or AM879) at varying concentrations.
-
A biotinylated histone H4 peptide (mono- or tetra-acetylated) is added to the mixture.
-
Europium-cryptate labeled anti-GST antibody and Streptavidin-XL665 are added.
-
After an incubation period, the fluorescence is measured at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
The IC50 value is calculated by plotting the ratio of the acceptor to donor fluorescence against the inhibitor concentration.[4]
-
Cellular Proliferation (MTT) Assay
This colorimetric assay is used to assess the effect of the inhibitors on cell viability and proliferation.
-
Principle: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Cells (e.g., MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the inhibitor (e.g., AM879) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT solution is added to each well and incubated for a few hours to allow for formazan crystal formation.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of cell growth, is determined.[4]
-
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a microscopy technique used to study the mobility of fluorescently labeled molecules within a living cell, providing insights into target engagement.
-
Principle: A fluorescently tagged protein of interest (e.g., GFP-ATAD2) is expressed in cells. A small region of the cell is photobleached with a high-intensity laser, and the rate at which fluorescence recovers in this region is monitored. The recovery rate is dependent on the mobility of the fluorescently tagged protein. An effective inhibitor that displaces the protein from chromatin will result in a faster recovery time.
-
Protocol Outline:
-
Cells (e.g., MCF7) are transfected with a plasmid encoding a fluorescently tagged ATAD2 (e.g., GFP-ATAD2).
-
The transfected cells are treated with the inhibitor (e.g., this compound) or a vehicle control.
-
A specific region of interest within the nucleus is photobleached using a confocal microscope.
-
Images are acquired over time to monitor the recovery of fluorescence in the bleached region.
-
The fluorescence recovery curve is analyzed to determine the half-maximal recovery time (t1/2). A shorter t1/2 indicates increased mobility of the protein and therefore successful target engagement by the inhibitor.[1][8]
-
Signaling Pathways and Workflows
AM879-Induced Apoptosis and Autophagy Pathway
The following diagram illustrates the signaling pathway affected by AM879 in breast cancer cells, leading to apoptosis and autophagy.
Caption: AM879 inhibits ATAD2, leading to the induction of apoptosis and autophagy.
Experimental Workflow for Inhibitor Characterization
This diagram outlines a typical workflow for the characterization of ATAD2 inhibitors like this compound and AM879.
Caption: A generalized workflow for characterizing ATAD2 inhibitors.
References
- 1. Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Discovery of novel ATAD2 bromodomain inhibitors that trigger apoptosis and autophagy in breast cells by structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action - X-Chem [x-chemrx.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of ATAD2 Bromodomain Inhibitors: Trans-BAY-850 vs. GSK8814
In the landscape of epigenetic drug discovery, the ATPase Family AAA Domain Containing 2 (ATAD2) has emerged as a compelling therapeutic target in oncology. The bromodomain of ATAD2, which recognizes acetylated lysine residues on histones, is crucial for its role in chromatin organization and gene regulation. Consequently, the development of potent and selective ATAD2 bromodomain inhibitors is an area of intense research. This guide provides a detailed comparison of two key chemical probes, trans-BAY-850 and GSK8814, offering insights into their efficacy, mechanism of action, and the experimental data supporting their characterization.
Executive Summary
| Feature | This compound | GSK8814 |
| Primary Target | ATAD2 Bromodomain | ATAD2 Bromodomain |
| Mechanism of Action | Induces ATAD2 bromodomain dimerization, preventing interaction with acetylated histones.[1][2] | Competitive inhibitor of the acetyl-lysine binding pocket. |
| Potency | IC50 = 22 nM (tetra-acetylated H4 peptide, TR-FRET)[1][3] | IC50 = 59 nM[4][5] |
| Selectivity | Highly selective for ATAD2 over other bromodomains, including ATAD2B.[1][6] | Potent and selective for ATAD2, with 500-fold selectivity over BRD4 BD1.[4][5] |
| Cellular Activity | Displaces full-length ATAD2 from chromatin in cells (1 µM, FRAP).[6][7] | Demonstrates cellular target engagement (EC50 = 2 µM, NanoBRET) and inhibits colony formation in LNCaP cells (IC50 = 2.7 µM).[4][5][8] |
Data Presentation
Biochemical Potency and Selectivity
| Compound | Assay | Target | Substrate/Peptide | Value | Unit | Reference |
| This compound | TR-FRET | ATAD2 | Mono-acetylated H4 | 166 | nM | [1][3][9] |
| TR-FRET | ATAD2 | Tetra-acetylated H4 | 22 | nM | [1][3] | |
| BROMOscan | ATAD2 | - | 115 (KD) | nM | [1] | |
| BROMOscan | Other Bromodomains | - | No significant hits at 10 µM | - | [10][6] | |
| GSK8814 | - | ATAD2 | - | 59 | nM | [4][5] |
| BROMOscan | ATAD2 | - | 8.9 (pKi) | - | [4][5][8] | |
| ITC | ATAD2 | - | 8.1 (pKd) | - | [8] | |
| TR-FRET | ATAD2 | Acetylated H4 peptide | 7.3 (pIC50) | - | [8] | |
| TR-FRET | BRD4 BD1 | - | 4.6 (pIC50) | - | [4][5] |
Cellular Activity
| Compound | Assay | Cell Line | Endpoint | Value | Unit | Reference |
| This compound | FRAP | MCF7 | Chromatin displacement | Maximal activity at 1 | µM | [1][6][7] |
| Proliferation | Various Cancer Cell Lines | GI50 | Single-digit micromolar | µM | [1] | |
| GSK8814 | NanoBRET | - | Target Engagement | 2 | µM | [8] |
| Colony Formation | LNCaP | Inhibition | 2.7 | µM | [4][5] |
Mechanism of Action
This compound exhibits a unique mechanism of action by inducing the dimerization of the ATAD2 bromodomain.[1][2] This induced dimerization sterically hinders the interaction of the bromodomain with acetylated lysine residues on histone tails, effectively preventing its localization to chromatin.
Caption: Mechanism of this compound inducing ATAD2 dimerization.
GSK8814 , in contrast, functions as a classical competitive inhibitor. It binds directly to the acetyl-lysine binding pocket of the ATAD2 bromodomain, thereby preventing its recognition of acetylated histone tails.
Caption: Mechanism of GSK8814 competitively inhibiting ATAD2.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the provided data. Below are summaries of the key assay protocols.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding affinity of inhibitors to the ATAD2 bromodomain.
Caption: Workflow of a typical TR-FRET assay.
Methodology:
-
Reagent Preparation: A reaction mixture is prepared containing a terbium-labeled donor (e.g., anti-GST antibody), a dye-labeled acceptor (e.g., biotinylated histone peptide bound to streptavidin-dye), GST-tagged ATAD2 protein, and the test inhibitor at various concentrations.
-
Incubation: The mixture is incubated to allow for binding equilibrium to be reached.
-
Detection: The plate is read on a TR-FRET-compatible reader. The terbium donor is excited, and if in close proximity to the acceptor (i.e., if the inhibitor has not displaced the peptide), energy is transferred, and the acceptor emits light at a specific wavelength.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the peptide by the inhibitor. IC50 values are determined by plotting the TR-FRET ratio against the inhibitor concentration.
BROMOscan™ Assay
This is a competitive binding assay used to determine the dissociation constants (Kd) and selectivity of inhibitors against a panel of bromodomains.
Methodology:
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain.
-
Procedure: The bromodomain protein is incubated with the test compound and the immobilized ligand.
-
Quantification: The amount of bromodomain bound to the solid support is quantified using qPCR of the attached DNA tag. A lower amount of bound bromodomain indicates a stronger interaction between the test compound and the bromodomain.
-
Data Analysis: Dissociation constants (Kd) are calculated from the dose-response curves.
Fluorescence Recovery After Photobleaching (FRAP) Assay
FRAP is a microscopy technique used to measure the dynamics of fluorescently labeled molecules in living cells, providing insights into target engagement and cellular activity of an inhibitor.
Methodology:
-
Cell Transfection: Cells (e.g., MCF7) are transfected with a plasmid encoding a fluorescently tagged (e.g., GFP) full-length ATAD2 protein.
-
Compound Treatment: The transfected cells are treated with the test compound (e.g., this compound) or a vehicle control.
-
Photobleaching: A specific region of interest within the nucleus is photobleached using a high-intensity laser, quenching the fluorescence of the GFP-ATAD2 in that area.
-
Fluorescence Recovery: The recovery of fluorescence in the bleached region is monitored over time as unbleached GFP-ATAD2 molecules diffuse into the area.
-
Data Analysis: The rate of fluorescence recovery is measured. A faster recovery rate in the presence of an inhibitor suggests that the inhibitor is displacing ATAD2 from less mobile chromatin-bound states.
Colony Formation Assay
This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.
Methodology:
-
Cell Seeding: A single-cell suspension of the desired cell line (e.g., LNCaP) is seeded at a low density in multi-well plates.[11][12]
-
Compound Treatment: The cells are treated with various concentrations of the test compound or a vehicle control.
-
Incubation: The plates are incubated for a period that allows for colony formation (typically 1-2 weeks), with the medium and compound being refreshed as needed.
-
Staining and Counting: The colonies are fixed and stained (e.g., with crystal violet), and the number of colonies containing at least 50 cells is counted.
-
Data Analysis: The surviving fraction is calculated as the ratio of the number of colonies formed in the treated wells to that in the control wells. IC50 values for colony formation inhibition can then be determined.
Conclusion
Both this compound and GSK8814 are valuable chemical probes for studying the function of the ATAD2 bromodomain. This compound stands out for its unique dimer-inducing mechanism and exceptional isoform selectivity. GSK8814 is a potent, selective competitive inhibitor with demonstrated cellular activity. The choice between these two inhibitors will depend on the specific research question. For studies focused on the consequences of ATAD2 dimerization or requiring exquisite isoform specificity, this compound would be the preferred tool. For general studies on the impact of ATAD2 bromodomain inhibition through competitive binding, GSK8814 is a well-characterized and effective option. This guide provides the necessary data and methodological context to aid researchers in making an informed decision for their experimental designs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BAY-850 | Structural Genomics Consortium [thesgc.org]
- 7. Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK8814 | Structural Genomics Consortium [thesgc.org]
- 9. youtube.com [youtube.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 12. ossila.com [ossila.com]
BAY-460 as a Negative Control for trans-BAY-850: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the study of epigenetic regulators, the use of well-characterized chemical probes and their corresponding inactive controls is crucial for validating on-target effects. This guide provides a detailed comparison of the active ATAD2 bromodomain inhibitor, trans-BAY-850, and its structurally similar but inactive counterpart, BAY-460, which serves as an ideal negative control. The data presented herein is primarily sourced from the foundational study by Fernández-Montalván et al., which elucidated the discovery and characterization of these compounds.[1]
Introduction to this compound and BAY-460
This compound is a potent and highly selective inhibitor of the ATPase Family AAA Domain-Containing 2 (ATAD2) bromodomain.[1] It exhibits an unusual mechanism of action, inducing the dimerization of the ATAD2 bromodomain, which in turn prevents its interaction with acetylated histones.[1] In contrast, BAY-460 is an inactive diastereomer of this compound. An inversion of a single stereocenter renders it unable to bind to and inhibit the ATAD2 bromodomain, making it an excellent negative control for in vitro and cellular assays to confirm that the observed effects of this compound are due to its specific on-target activity.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from various biochemical, biophysical, and cellular assays comparing the activity of this compound and BAY-460 on the ATAD2 bromodomain.
Table 1: Biochemical and Biophysical Activity
| Assay Type | Target | Parameter | This compound | BAY-460 | Reference |
| TR-FRET | ATAD2-BD | IC₅₀ (mono-acetylated H4 peptide) | 166 nM | > 20 µM | [1] |
| TR-FRET | ATAD2-BD | IC₅₀ (tetra-acetylated H4 peptide) | 22 nM | Inactive | [1] |
| AlphaScreen | ATAD2-BD | IC₅₀ (tetra-acetylated H4 peptide) | 157 nM | Inactive | [1] |
| BROMOscan | ATAD2-BD | Kd | 115 nM | No significant binding | [1] |
| Microscale Thermophoresis (MST) | ATAD2-BD | Kd | 85 nM | Not reported | [1] |
| Thermal Shift Assay (TSA) | ATAD2-BD | ΔTm at 25 µM | +13.9 °C | No shift | [1] |
Table 2: Cellular Activity
| Assay Type | Cell Line | Parameter | This compound | BAY-460 | Reference |
| Fluorescence Recovery After Photobleaching (FRAP) | MCF7 | t₁⸝₂ of GFP-ATAD2 recovery | Decreased | No effect | [1] |
| Cell Growth Inhibition | MCF7 | GI₅₀ | ~5 µM | > 50 µM | [1] |
| Cell Growth Inhibition | MDA-MB-231 | GI₅₀ | ~10 µM | > 50 µM | [1] |
| Cell Growth Inhibition | HMEC | GI₅₀ | > 50 µM | > 50 µM | [1] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the proposed mechanism of action for this compound. It binds to the ATAD2 bromodomain, inducing a conformational change that promotes dimerization. This dimerized state is incompetent for binding to acetylated histone tails, thus displacing ATAD2 from chromatin.
Experimental Protocols
Detailed methodologies for the key experiments comparing this compound and BAY-460 are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the ability of a compound to displace a fluorescently labeled histone peptide from the ATAD2 bromodomain.
-
Reagents :
-
ATAD2 bromodomain (ATAD2-BD)
-
Biotinylated mono-acetylated or tetra-acetylated histone H4 peptide
-
Europium-labeled streptavidin (donor)
-
APC-labeled anti-tag antibody (acceptor)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
-
Procedure :
-
Add test compounds (this compound or BAY-460) at various concentrations to a 384-well plate.
-
Add a pre-incubated mix of ATAD2-BD, biotinylated histone peptide, and APC-labeled anti-tag antibody.
-
Add Europium-labeled streptavidin.
-
Incubate for 60 minutes at room temperature.
-
Read the TR-FRET signal on a suitable plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of acceptor to donor emission and determine the IC₅₀ values from the dose-response curves.
-
Thermal Shift Assay (TSA)
This biophysical assay measures the change in the melting temperature (Tm) of the ATAD2 protein upon compound binding, which is an indicator of target engagement and stabilization.
-
Reagents :
-
Purified ATAD2-BD protein (e.g., 2 µM final concentration)
-
SYPRO Orange dye (e.g., 5x final concentration)
-
Assay Buffer (e.g., 10 mM HEPES, pH 7.5, 500 mM NaCl)
-
Test compounds (this compound or BAY-460) at various concentrations.
-
-
Procedure :
-
Mix the ATAD2-BD protein, SYPRO Orange dye, and test compound in a PCR plate.
-
Place the plate in a real-time PCR instrument.
-
Apply a temperature gradient from 25 °C to 95 °C with a ramp rate of 1 °C/min.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
The melting temperature (Tm) is the inflection point of the sigmoidal melting curve. Calculate the change in melting temperature (ΔTm) relative to the DMSO control.
-
Fluorescence Recovery After Photobleaching (FRAP)
This cell-based assay measures the mobility of fluorescently tagged ATAD2 in live cells to assess target engagement by a compound.
-
Cell Culture and Transfection :
-
Culture MCF7 cells in appropriate media.
-
Transfect cells with a vector expressing GFP-tagged full-length ATAD2.
-
-
Procedure :
-
Seed the transfected MCF7 cells on glass-bottom dishes.
-
Treat the cells with 1 µM of either this compound or BAY-460 for a defined period (e.g., 2-4 hours).
-
Mount the dish on a confocal microscope equipped for live-cell imaging.
-
Acquire pre-bleach images of a selected region of interest (ROI) within the nucleus.
-
Photobleach the ROI using a high-intensity laser.
-
Acquire a time-series of post-bleach images to monitor the recovery of fluorescence in the bleached area.
-
Analyze the fluorescence recovery curves to determine the half-maximal recovery time (t₁⸝₂). A decrease in t₁⸝₂ indicates displacement of ATAD2 from chromatin.
-
Cell Growth Inhibition Assay
This assay determines the effect of the compounds on the proliferation of cancer and non-transformed cell lines.
-
Cell Culture :
-
Culture MCF7, MDA-MB-231 (breast cancer), and HMEC (non-transformed mammary epithelial) cells in their respective recommended media.
-
-
Procedure :
-
Seed cells in 96-well plates at an appropriate density.
-
Allow cells to attach overnight.
-
Treat cells with a serial dilution of this compound or BAY-460.
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Measure luminescence on a plate reader.
-
Calculate the half-maximal growth inhibition concentration (GI₅₀) from the dose-response curves.
-
Conclusion
The experimental data robustly demonstrates that this compound is a potent and selective inhibitor of the ATAD2 bromodomain, while BAY-460 is inactive across a range of biochemical and cellular assays. The clear distinction in activity between these two diastereomers validates the use of BAY-460 as a rigorous negative control to ensure that the observed biological effects of this compound are a direct consequence of ATAD2 bromodomain inhibition. The use of this well-characterized probe pair will be invaluable for dissecting the biological functions of ATAD2 in health and disease.
References
Validating ATAD2 as the Primary Target of trans-BAY-850: A Comparative Guide
Introduction
ATPase Family AAA Domain-Containing Protein 2 (ATAD2) has emerged as a significant target in cancer therapy due to its role as an epigenetic regulator and transcriptional co-factor.[1] Its overexpression is linked to poor prognosis in various cancers.[1] ATAD2 contains a bromodomain that recognizes acetylated histones, making it a key player in chromatin remodeling and gene transcription.[2] It functions as a coactivator for several oncogenic transcription factors, including c-Myc and E2F.[2][3]
trans-BAY-850 is a potent and highly selective small molecule inhibitor designed to target ATAD2. This guide provides a comprehensive analysis of experimental data to validate ATAD2 as the primary target of this compound, comparing its performance with other known ATAD2 inhibitors.
Biochemical Validation of this compound Targeting ATAD2
The initial validation of a targeted inhibitor involves quantifying its binding affinity and selectivity for the intended target. Various biochemical and biophysical assays have been employed to characterize the interaction between this compound and the ATAD2 bromodomain.
Data Presentation: Biochemical Affinity and Selectivity
| Assay Type | Ligand/Peptide | Target | Inhibitor | IC50 / Kd | Reference |
| TR-FRET | Mono-acetylated Histone H4 Peptide | ATAD2 BD | This compound | IC50: 166 nM | [1] |
| TR-FRET | Tetra-acetylated H4 Peptide | ATAD2 BD | This compound | IC50: 22 nM | [1] |
| HTRF | Acetylated H4 Peptide | ATAD2 BD | This compound | IC50: 20 nM | [4] |
| AlphaScreen | Tetra-acetylated H4 Peptide | ATAD2 BD | This compound | IC50: 157 nM | [1] |
| BROMOscan | ATAD2 BD | This compound | Kd: 115 nM | [1] | |
| Microscale Thermophoresis (MST) | ATAD2 BD | This compound | Kd: 85 nM | [1] | |
| HTRF | ATAD2 BD | BAY-460 (Negative Control) | IC50: 16 µM | [4] | |
| BROMOscan | Other Bromodomains | This compound | No significant binding at 10 µM | [4] |
Mechanism of Action: A Unique Approach to Inhibition
Unlike conventional bromodomain inhibitors that act as competitive antagonists for acetylated lysine binding, this compound exhibits a novel mechanism of action. Experimental evidence from native mass spectrometry and analytical size exclusion chromatography has revealed that this compound induces the dimerization of the ATAD2 bromodomain.[1] This induced dimerization prevents the interaction of ATAD2 with acetylated histones, thereby inhibiting its function.[5]
Cellular Validation of ATAD2 as the Primary Target
To confirm that this compound engages ATAD2 within a cellular context and elicits a biological response, cellular target engagement and cell viability assays were performed.
Data Presentation: Cellular Activity of this compound
| Assay Type | Cell Line | Treatment | Effect | Concentration | Reference |
| Fluorescence Recovery After Photobleaching (FRAP) | MCF7 | This compound | Decreased half recovery time of GFP-ATAD2 from chromatin | 1 µM | [1] |
| FRAP | MCF7 | BAY-460 (Negative Control) | No significant effect on GFP-ATAD2 recovery time | 1 µM | [1] |
| MTT Assay | PA-1 (Ovarian Cancer) | This compound | Dose-dependent inhibition of cell viability | - | [6] |
| MTT Assay | SK-OV3 (Ovarian Cancer) | This compound | Dose-dependent inhibition of cell viability | - | [6] |
The FRAP assay demonstrates that this compound displaces ATAD2 from chromatin in living cells, confirming its ability to engage the target in its native environment.[1] The MTT assays show that this target engagement translates to a functional cellular outcome, namely the inhibition of cancer cell proliferation.[6]
Comparative Analysis with Alternative ATAD2 Inhibitors
A crucial aspect of validating a primary target is comparing the inhibitor's performance against other compounds targeting the same protein.
Data Presentation: Comparison of ATAD2 Inhibitors
| Inhibitor | Target | Biochemical IC50 | Cellular IC50 (Cell Line) | Reference |
| This compound | ATAD2 | 20 nM (HTRF) | - | [4] |
| GSK8814 | ATAD2 | 59 nM | 2.7 µM (LNCaP) | [7][8] |
| AM879 | ATAD2 | 3565 nM | 2.43 µM (MDA-MB-231) | [9] |
| ATAD2-IN-1 (compound 19f) | ATAD2 | 270 nM | 5.43 µM (BT-549) | [7][10] |
This compound demonstrates superior biochemical potency compared to other published ATAD2 inhibitors.
ATAD2 Signaling Pathway
ATAD2 functions as a crucial coactivator for the MYC oncogene, a key driver of cell proliferation.[3][11] By inhibiting ATAD2, this compound is expected to disrupt the transcriptional activity of MYC, leading to a downstream anti-proliferative effect.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding of this compound to the ATAD2 bromodomain by assessing its ability to displace a fluorescently labeled peptide.
-
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Terbium-cryptate) conjugated to an anti-tag antibody to an acceptor fluorophore on a biotinylated peptide bound to a tagged ATAD2 protein. Inhibition of this interaction by a compound like this compound leads to a decrease in the FRET signal.
-
Protocol Outline:
-
A mixture of terbium-labeled donor, dye-labeled acceptor, ATAD2 protein, and the test compound (e.g., this compound) is incubated.
-
The reaction is typically incubated for a set period (e.g., 120 minutes) at room temperature.
-
Fluorescence intensity is measured using a microplate reader capable of TR-FRET, with excitation and emission wavelengths appropriate for the donor-acceptor pair.
-
The ratio of acceptor to donor emission is calculated to determine the degree of inhibition.
-
BROMOscan™ Assay
BROMOscan™ is a competition binding assay used to determine the selectivity of an inhibitor against a large panel of bromodomains.
-
Principle: The test compound is incubated with DNA-tagged bromodomains and an immobilized ligand. The amount of bromodomain bound to the solid support is measured via qPCR. A lower amount of bound bromodomain indicates a stronger interaction between the test compound and the bromodomain.
-
Protocol Outline:
-
The test compound (this compound) is incubated with a panel of DNA-tagged bromodomains.
-
The mixture is passed over a column containing an immobilized ligand for the bromodomains.
-
The amount of bromodomain that binds to the immobilized ligand is quantified using qPCR of the attached DNA tag.
-
The results are compared to a control to determine the percent of bromodomain bound in the presence of the test compound.
-
Fluorescence Recovery After Photobleaching (FRAP) Assay
FRAP is a microscopy technique used to measure the dynamics of fluorescently labeled molecules in living cells, providing evidence of target engagement.
-
Principle: A fluorescently tagged protein (e.g., GFP-ATAD2) is expressed in cells. A specific region of the cell is photobleached with a high-intensity laser, and the rate at which fluorescence recovers in that region is measured. A faster recovery time indicates that the protein is more mobile and less tightly bound to cellular structures like chromatin.
-
Protocol Outline:
-
Cells (e.g., MCF7) are transfected with a plasmid encoding a fluorescently tagged ATAD2 protein.
-
Cells are treated with the test compound (this compound) or a vehicle control.
-
A defined region of interest within the nucleus is photobleached using a confocal microscope.
-
Images are acquired over time to monitor the recovery of fluorescence in the bleached area.
-
The half-maximal recovery time (t½) is calculated to quantify the mobility of the fluorescently tagged protein.
-
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Cells are seeded in a 96-well plate and treated with various concentrations of the test compound.
-
After a desired incubation period, MTT solution is added to each well.
-
The plate is incubated for a few hours to allow for the formation of formazan crystals.
-
A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Conclusion
The presented data provides a robust validation of ATAD2 as the primary target of this compound. The compound demonstrates high biochemical potency and exceptional selectivity for the ATAD2 bromodomain.[1][4] Its unique dimer-inducing mechanism of action distinguishes it from other bromodomain inhibitors.[1] Crucially, cellular assays confirm that this compound engages ATAD2 in its native environment and inhibits cancer cell proliferation, a key functional outcome of targeting this oncogenic protein.[1][6] When compared to other known ATAD2 inhibitors, this compound exhibits superior biochemical potency, positioning it as a valuable chemical probe for studying ATAD2 biology and a promising lead for the development of novel cancer therapeutics.
References
- 1. Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATAD2 is a novel cofactor for MYC, overexpressed and amplified in aggressive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BAY-850 | Structural Genomics Consortium [thesgc.org]
- 5. researchgate.net [researchgate.net]
- 6. ATAD2 is a driver and a therapeutic target in ovarian cancer that functions by upregulating CENPE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of novel ATAD2 bromodomain inhibitors that trigger apoptosis and autophagy in breast cells by structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Cross-Reactivity Profile of trans-BAY-850
This guide provides a detailed comparison of the cross-reactivity profile of trans-BAY-850 against other bromodomains. This compound is a potent and highly selective chemical probe for the ATAD2 (ATPase Family, AAA Domain Containing 2) bromodomain, an epigenetic regulator implicated in various cancers.[1][2][3] Its exceptional selectivity makes it an invaluable tool for studying the specific biological functions of ATAD2.[3]
Cross-Reactivity Data of this compound
This compound demonstrates remarkable and "exquisite" selectivity for the ATAD2 bromodomain.[1] Extensive screening has shown no significant binding or inhibitory activity against a wide panel of other bromodomains even at high concentrations.[1][3] This clean profile is critical for ensuring that observed biological effects are directly attributable to the inhibition of ATAD2.
Table 1: Selectivity Profile of this compound
| Target Bromodomain | Assay Type | Potency / Binding | Notes |
|---|---|---|---|
| ATAD2 | TR-FRET (IC₅₀) | 20 nM (tetra-acetylated H4 peptide)[1][3] | Potent inhibition of the primary target. |
| TR-FRET (IC₅₀) | 166 nM (mono-acetylated H4 peptide)[3] | ||
| BROMOscan (Kᵈ) | 115 - 120 nM[1][3] | Confirmed high-affinity binding. | |
| MST (Kᵈ) | 84.9 nM[1] | Biophysical confirmation of direct binding. | |
| Other Bromodomains | BROMOscan | No hits at 10 µM[1] | Demonstrates exceptionally high selectivity. |
| Bromodomain Family | Thermal Shift Assay | No significant thermal stabilization at 10 µM[3] | Confirms lack of interaction with other family members. |
| Kinase Panel (354) | Kinase Inhibition Assay | No inhibitory activity[3] | No off-target effects on a broad panel of kinases. |
Comparative Selectivity with Other Bromodomain Inhibitors
To highlight the unique profile of this compound, the table below compares its selectivity to other known bromodomain inhibitors. Many inhibitors, particularly those targeting the widely studied BET (Bromodomain and Extra-Terminal domain) family, often exhibit cross-reactivity within their subfamily or with bromodomains from other families like CREBBP.[4]
Table 2: Comparative Selectivity of Bromodomain Inhibitors
| Inhibitor | Primary Target(s) | Selectivity Profile |
|---|---|---|
| This compound | ATAD2 | Highly Selective: No off-targets identified in a broad bromodomain panel at 10 µM.[1][3] Isoform-selective for ATAD2 over ATAD2B.[5][6] |
| JQ1 | BET Family (BRD2, BRD3, BRD4) | Pan-BET Inhibitor: Binds potently to both BD1 and BD2 domains of BET proteins, showing broad activity within the family.[7] |
| SGC-CBP30 | CREBBP/EP300 | Family Selective: Potent inhibitor of CREBBP (Kᵈ = 21 nM) but shows only ~40-fold selectivity over BRD4-BD1.[4] |
| PFI-4 | BRPF1B | Subfamily Selective: Binds to BRPF1B with a Kᵈ of 13 nM, but selectivity data against a full panel is not widely published.[4] |
Experimental Workflow for Selectivity Profiling
The determination of a bromodomain inhibitor's selectivity profile typically follows a tiered approach, starting with primary screening and followed by comprehensive profiling and cellular validation.
Caption: Workflow for assessing bromodomain inhibitor specificity.
Experimental Protocols
The selectivity and potency of this compound were established using several robust, industry-standard experimental methods.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a high-throughput assay used to measure the binding affinity of an inhibitor to a bromodomain by detecting the disruption of a protein-ligand interaction.[8]
-
Principle: The assay measures the proximity between a terbium-labeled donor (e.g., an antibody bound to a GST-tagged bromodomain) and a fluorescently labeled acceptor (e.g., a biotinylated histone peptide bound to dye-labeled streptavidin). When the bromodomain binds the histone peptide, the donor and acceptor are brought close together, allowing energy transfer. An inhibitor like this compound competes with the histone peptide for binding to the bromodomain, disrupting this interaction and causing a decrease in the FRET signal.[8]
-
Methodology:
-
Reagent Preparation: All components, including the GST-tagged ATAD2 protein, biotinylated acetylated histone H4 peptide, Tb-labeled anti-GST antibody, and a suitable dye-labeled streptavidin, are diluted in TR-FRET assay buffer.[8]
-
Inhibitor Dispensing: Serial dilutions of this compound are dispensed into a 384-well microplate. Wells with no inhibitor serve as positive controls.[8]
-
Incubation: The Tb-donor/ATAD2 protein complex is added to the wells and incubated for a set period (e.g., 30 minutes) to allow the inhibitor to bind to the bromodomain.[8]
-
Ligand Addition: The dye-acceptor/histone ligand complex is added to the wells.
-
Measurement: After a final incubation period, the FRET signal is measured on a plate reader. The resulting data is used to generate a dose-response curve and calculate the IC₅₀ value.
-
BROMOscan™ Bromodomain Profiling
BROMOscan is a proprietary, competition-based binding assay used to determine the selectivity of inhibitors against a large panel of bromodomains.
-
Principle: The test compound (this compound) is tested for its ability to compete with an immobilized, active-site directed ligand for binding to the bromodomain of interest. The amount of bromodomain protein captured by the solid support is measured via quantitative PCR of its associated DNA tag. A lower amount of captured protein indicates stronger competition from the test compound.
-
Methodology: this compound was tested at a concentration of 10 µM against a comprehensive panel of human bromodomains. The results are typically reported as "% of control," where a lower percentage indicates a stronger interaction. For this compound, no significant interaction ("hit") was observed with any non-ATAD2 bromodomain.[1]
Thermal Shift Assay (TSA)
TSA is a biophysical method used to assess direct binding of a compound to a target protein by measuring changes in the protein's thermal stability.
-
Principle: A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein is heated, it unfolds (melts), exposing its hydrophobic core and causing an increase in fluorescence. A ligand that binds to and stabilizes the protein will increase its melting temperature (Tm).
-
Methodology:
-
ATAD2 protein (or other bromodomain proteins) is mixed with a fluorescent dye in a multi-well PCR plate.
-
This compound (at 10 µM) or a vehicle control is added to the wells.[3]
-
The plate is heated in a real-time PCR instrument, and fluorescence is monitored as a function of temperature.
-
The change in melting temperature (ΔTm) between the inhibitor-treated and control samples is calculated. A significant positive ΔTm indicates stabilizing binding. For this compound, a ΔTm was observed for ATAD2 but not for other bromodomains tested, confirming its high selectivity.[3]
-
References
- 1. BAY-850 | Structural Genomics Consortium [thesgc.org]
- 2. edelris.com [edelris.com]
- 3. Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
Confirming On-Target Engagement of trans-BAY-850 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental approaches to confirm the on-target engagement of trans-BAY-850, a potent and selective chemical probe for the bromodomain of ATAD2 (ATPase Family AAA Domain Containing 2). We will explore methodologies, present comparative data with alternative compounds, and provide detailed experimental protocols to facilitate the design and execution of target validation studies.
Introduction to this compound and its Target ATAD2
This compound is a well-characterized chemical probe that selectively inhibits the ATAD2 bromodomain, a protein domain responsible for recognizing acetylated lysine residues on histones.[1][2] ATAD2 is an epigenetic reader implicated in various cancers through its role as a co-activator for oncogenic transcription factors such as c-Myc.[3][4] It is involved in chromatin remodeling, DNA replication, and the regulation of gene expression, making it a compelling target for therapeutic intervention.[4][5] Confirming that a small molecule like this compound directly interacts with ATAD2 within a cellular context is a critical step in validating its mechanism of action and progressing it through the drug discovery pipeline.
Comparative Analysis of ATAD2 Bromodomain Inhibitors
Effective validation of on-target engagement requires robust cellular assays. Here, we compare this compound with its inactive control, BAY-460, and other published ATAD2 inhibitors, GSK8814 and AM879. The following table summarizes their performance in various assays.
| Compound | Assay Type | Cell Line | Target | Key Parameter | Result | Citation |
| This compound | FRAP | MCF7 | Full-length ATAD2 | Chromatin Displacement | Maximal activity at 1 µM | [6] |
| TR-FRET (Biochemical) | - | ATAD2 Bromodomain | IC50 | 166 nM | [2] | |
| BAY-460 (Inactive Control) | FRAP | MCF7 | Full-length ATAD2 | Chromatin Displacement | No effect observed | [6] |
| TR-FRET (Biochemical) | - | ATAD2 Bromodomain | IC50 | > 16 µM | [1] | |
| GSK8814 | NanoBRET | HEK293 | ATAD2 Bromodomain | Cellular IC50 | 0.059 µM (59 nM) | [7] |
| TR-FRET (Biochemical) | - | ATAD2 Bromodomain | pIC50 | 7.3 | [7] | |
| AM879 | Cell Proliferation | MDA-MB-231 | - | IC50 | 2.43 µM | [8] |
| TR-FRET (Biochemical) | - | ATAD2 Bromodomain | IC50 | 3565 nM | [8] |
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the biological context and experimental procedures, the following diagrams are provided.
Detailed Experimental Protocols
Fluorescence Recovery After Photobleaching (FRAP)
This method assesses the mobility of a fluorescently tagged protein, which is altered upon inhibitor binding and dissociation from chromatin.[6]
-
Cell Culture and Transfection:
-
Seed MCF7 cells in glass-bottom dishes suitable for live-cell imaging.
-
Transfect cells with a vector encoding for GFP-tagged full-length human ATAD2 using a suitable transfection reagent.
-
Allow cells to express the fusion protein for 24-48 hours.
-
-
Compound Treatment:
-
Treat the transfected cells with 1 µM this compound or the equivalent concentration of the inactive control (BAY-460) or vehicle (DMSO).
-
Incubate for a predetermined time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
-
Image Acquisition and Photobleaching:
-
Use a confocal microscope equipped for live-cell imaging and FRAP.
-
Acquire pre-bleach images of a selected cell nucleus.
-
Photobleach a defined region of interest (ROI) within the nucleus using a high-intensity laser.
-
Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI over time.
-
Correct for photobleaching during image acquisition.
-
Normalize the fluorescence recovery data.
-
Calculate the half-maximal recovery time (t½) and the mobile fraction of the GFP-ATAD2. A significant decrease in t½ upon compound treatment indicates displacement of ATAD2 from chromatin.[6]
-
Cellular Thermal Shift Assay (CETSA™)
CETSA is a powerful biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[9][10]
-
Cell Culture and Compound Treatment:
-
Culture cells (e.g., HEK293) to a sufficient density.
-
Harvest and resuspend the cells in a suitable buffer.
-
Treat the cell suspension with the desired concentrations of the test compound or vehicle control for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler across a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling to 4°C.[11]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Collect the supernatant and quantify the amount of soluble ATAD2 using a detection method such as Western blotting or an antibody-based proximity assay (e.g., AlphaLISA).[12]
-
-
Data Analysis:
-
Plot the amount of soluble ATAD2 as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
-
NanoBRET™ Target Engagement Assay
This assay measures the binding of a small molecule to a target protein in live cells by detecting the disruption of bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer.[13][14]
-
Cell Culture and Transfection:
-
Co-transfect HEK293 cells with plasmids encoding for NanoLuc®-ATAD2 (donor) and HaloTag®-Histone H3.3 (acceptor).
-
Seed the transfected cells into a 96-well assay plate and incubate for 24 hours.
-
-
Assay Procedure:
-
Add the HaloTag® NanoBRET® 618 Ligand (acceptor) to the cells and incubate.
-
Add the test compounds at various concentrations.
-
Add the Nano-Glo® Live Cell Substrate to initiate the luminescent reaction.
-
-
Data Acquisition and Analysis:
-
Measure the donor emission (460nm) and acceptor emission (618nm) using a plate reader equipped for BRET measurements.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer from the target.
-
Conclusion
Confirming the on-target engagement of small molecules like this compound is essential for validating their mechanism of action and advancing them in drug discovery. This guide provides a framework for comparing this compound with other ATAD2 inhibitors and details robust experimental protocols for assessing cellular target engagement. The use of orthogonal assays such as FRAP, CETSA™, and NanoBRET™ can provide a comprehensive understanding of a compound's interaction with its intended target in a physiologically relevant setting.
References
- 1. BAY-850 | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Emerging oncogene ATAD2: Signaling cascades and therapeutic initiatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of novel ATAD2 bromodomain inhibitors that trigger apoptosis and autophagy in breast cells by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pelagobio.com [pelagobio.com]
- 11. benchchem.com [benchchem.com]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Chemical Probe for the ATAD2 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NanoBRET® Bromodomain/Histone Interaction Assays [promega.com]
A Researcher's Guide to Assessing the Specificity of BAY-850 in a New Cell Line
This guide provides a comprehensive framework for researchers and drug development professionals to assess the cellular specificity of BAY-850, a potent and isoform-selective inhibitor of the ATAD2 bromodomain. By comparing its performance with appropriate controls and employing a multi-pronged experimental approach, researchers can confidently evaluate its on-target and potential off-target effects in a novel cellular context.
Introduction to BAY-850
BAY-850 is a chemical probe that targets the bromodomain of ATAD2 (ATPase family AAA domain-containing protein 2), an epigenetic regulator implicated in various cancers.[1][2][3] Its unique mechanism of action involves inducing the dimerization of the ATAD2 bromodomain, which in turn prevents its interaction with acetylated histones and displacement from chromatin.[1][3][4] For robust experimental design, BAY-460 is recommended as a negative control, being a structurally related compound with significantly reduced potency against ATAD2.[1][5] While highly selective, it is advisable to use BAY-850 at concentrations below 5 µM to minimize the risk of off-target effects.[5]
Comparative Analysis of Inhibitor Activity
To ascertain the specificity of BAY-850, a direct comparison with a negative control and a well-characterized inhibitor of a different epigenetic reader domain, such as JQ1 for BET bromodomains, is essential. The following tables summarize hypothetical data from key assays.
Table 1: In Vitro Biochemical Assay
| Compound | Target | Assay Type | IC50 (nM) |
| BAY-850 | ATAD2 | HTRF | 22 |
| BAY-460 | ATAD2 | HTRF | >10,000 |
| JQ1 | BRD4 | HTRF | 77 |
| BAY-850 | BRD4 | HTRF | >10,000 |
Table 2: Cellular Target Engagement
| Compound | Target | Assay Type | EC50 (nM) |
| BAY-850 | ATAD2 | NanoBRET | 150 |
| BAY-460 | ATAD2 | NanoBRET | >20,000 |
| JQ1 | BRD4 | NanoBRET | 120 |
| BAY-850 | BRD4 | NanoBRET | >20,000 |
Table 3: Cellular Functional Assay
| Compound | Assay Type | Endpoint | IC50 (µM) |
| BAY-850 | Cell Proliferation | Viability | 1.5 |
| BAY-460 | Cell Proliferation | Viability | >50 |
| JQ1 | Cell Proliferation | Viability | 0.8 |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: Mechanism of BAY-850 action on ATAD2.
References
differential effects of trans-BAY-850 on ATAD2A and ATAD2B
A Comparative Guide to the Differential Effects of trans-BAY-850 on ATAD2A and ATAD2B
Introduction
ATPase Family AAA Domain-Containing Protein 2 (ATAD2) is an epigenetic regulator implicated in various cancers due to its role as a co-factor for several oncogenic transcription factors.[1][2][3] Humans have two highly similar isoforms, ATAD2A and ATAD2B, which share conserved AAA+ ATPase and bromodomain (BRD) structures.[4][5] The bromodomain is responsible for recognizing acetylated lysine residues on histones, thereby mediating chromatin interactions.[1][4] While the isoforms are structurally similar, with 74% amino acid similarity in their bromodomains, emerging research indicates differences in their substrate specificity and function.[5]
This compound has been identified as a potent, cell-permeable chemical probe for the ATAD2 bromodomain.[1][6] It represents a valuable tool for elucidating the specific roles of ATAD2 in health and disease. This guide provides a detailed comparison of the effects of this compound on ATAD2A and ATAD2B, supported by experimental data and protocols.
Quantitative Data Summary
The primary differential effect of this compound is its remarkable isoform selectivity for ATAD2A over ATAD2B. Experimental data consistently demonstrates potent binding and inhibition of ATAD2A, while no significant interaction with ATAD2B is detected.
| Parameter | Assay | ATAD2A | ATAD2B | Reference |
| Binding Affinity (Kd) | BROMOscan | 115 - 120 nM | No significant binding | [1][2][6] |
| MicroScale Thermophoresis (MST) | 84.9 nM | Not Reported | [2] | |
| Inhibitory Potency (IC50) | TR-FRET (vs. tetra-acetylated H4 peptide) | 22 nM | Not Reported | [7][8] |
| TR-FRET (vs. mono-acetylated H4 peptide) | 166 nM | Not Reported | [6][7] | |
| Selectivity | BROMOscan Panel | Exclusive for ATAD2A | No activity detected | [7] |
| Cellular Activity | FRAP (1 µM this compound) | Displaces ATAD2A from chromatin | Not Applicable | [1][9] |
Mechanism of Action: An Isoform-Specific Effect
This compound exhibits a novel mode of action for a bromodomain inhibitor. Instead of simply occupying the acetyl-lysine binding pocket, it induces the dimerization of the ATAD2A bromodomain.[1][9] This dimerization prevents the bromodomain from interacting with its natural binding partners, acetylated histones, and leads to its displacement from chromatin in living cells.[1][7]
Crucially, this dimerization effect is specific to ATAD2A. Studies using various biophysical and cellular assays have confirmed that this compound does not bind to or affect the function of the ATAD2B bromodomain.[5][7] This makes this compound an invaluable chemical probe for dissecting the distinct biological functions of ATAD2A without confounding effects from ATAD2B inhibition.
Caption: Mechanism of this compound on ATAD2A vs. ATAD2B.
Experimental Protocols
Detailed methodologies are crucial for interpreting the comparative data. Below are summaries of the key experimental protocols used to establish the differential effects of this compound.
BROMOscan® Bromodomain Profiling
-
Principle: A competitive binding assay that measures the ability of a compound to displace a test ligand from the bromodomain of interest. The amount of bromodomain bound to a solid support is measured by quantitative PCR of a DNA tag.
-
Protocol Outline:
-
ATAD2A and ATAD2B bromodomains are individually immobilized on a solid support.
-
A proprietary DNA-tagged ligand for each bromodomain is added.
-
This compound is introduced at various concentrations to compete with the tagged ligand.
-
After incubation, the unbound ligands are washed away.
-
The amount of bound, tagged ligand is quantified using qPCR.
-
The results are reported as a dissociation constant (Kd) or percent of control, indicating the binding affinity of this compound. For ATAD2B, no significant displacement was observed.[7]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Principle: This assay measures the disruption of the interaction between the ATAD2A bromodomain and an acetylated histone peptide by a competing compound.
-
Protocol Outline:
-
A recombinant ATAD2A bromodomain (e.g., GST-tagged) is incubated with a biotinylated peptide representing a segment of acetylated histone H4.
-
Europium-labeled anti-GST antibody (donor fluorophore) and streptavidin-labeled APC (acceptor fluorophore) are added. Proximity due to the protein-peptide interaction results in a high FRET signal.
-
This compound is serially diluted and added to the mixture.
-
If this compound binds to the ATAD2A bromodomain, it displaces the histone peptide, separating the donor and acceptor fluorophores and causing a decrease in the FRET signal.
-
The IC50 value is calculated from the dose-response curve.[7]
-
Fluorescence Recovery After Photobleaching (FRAP)
-
Principle: This live-cell imaging technique measures the mobility of a fluorescently-tagged protein. It is used to determine if this compound can displace ATAD2A from chromatin in a cellular context.
-
Protocol Outline:
-
Cells (e.g., MCF7) are transfected with a plasmid encoding full-length ATAD2A fused to a Green Fluorescent Protein (GFP-ATAD2A).
-
Transfected cells are treated with either a vehicle control or a specific concentration of this compound (e.g., 1 µM).
-
A specific region of the nucleus in a single cell is photobleached using a high-intensity laser, destroying the GFP signal in that area.
-
The rate at which fluorescence recovers in the bleached spot is monitored over time.
-
Rapid recovery indicates that the GFP-ATAD2A molecules are highly mobile and not tightly bound to chromatin. Treatment with this compound resulted in a significantly faster fluorescence recovery time, indicating its displacement from chromatin.[1][7]
-
Caption: Workflow for characterizing this compound.
References
- 1. Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BAY-850 | Structural Genomics Consortium [thesgc.org]
- 3. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target [thno.org]
- 4. Tumor-Promoting ATAD2 and Its Preclinical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Combinatorial Histone Modifications on Acetyllysine Recognition by the ATAD2 and ATAD2B Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BAY-850 (BAY850) | ATAD2 inhibitor | Probechem Biochemicals [probechem.com]
- 9. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Disposal of trans-BAY-850: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of potent, biologically active compounds like trans-BAY-850 is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound, a known potent and isoform-selective inhibitor of the ATAD2 bromodomain. Due to the absence of a publicly available specific Safety Data Sheet (SDS) for this compound, these procedures are based on established best practices for the disposal of hazardous research chemicals and potent pharmaceutical compounds.
Immediate Safety and Hazard Assessment
This compound is a bioactive small molecule designed to interact with biological systems, and as such, should be handled with care.[1] As an ATAD2 inhibitor, it has been shown to suppress tumor growth and metastasis, indicating its potent cellular activity.[1] Therefore, it must be treated as a hazardous compound. All personnel handling this compound must be trained on the potential hazards and proper handling procedures for potent compounds.
Key Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including double gloves, a lab coat, and safety glasses.
-
Handle the compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid generating dust or aerosols.
-
Have a spill kit readily available.
Experimental Protocols for Disposal
The proper disposal of this compound involves a multi-step process to ensure the safety of laboratory personnel and the protection of the environment.
Step 1: Inactivation of Bulk Compound (Recommended)
For any unused or expired pure this compound, chemical inactivation is a recommended preliminary step to reduce its biological activity before disposal as hazardous waste.
Methodology:
-
Prepare a Decontamination Solution: A common method for inactivating many organic compounds is through hydrolysis or oxidation. A freshly prepared 1M sodium hydroxide (NaOH) or 1M hydrochloric acid (HCl) solution can be effective for hydrolysis. For oxidation, a 10% solution of sodium hypochlorite (bleach) can be used. The choice of inactivation agent should be made cautiously, considering potential reactions with the compound's specific functional groups.
-
Inactivation Procedure:
-
In a designated chemical fume hood, carefully add the this compound powder to a compatible container.
-
Slowly add the chosen inactivation solution to the container. A general guideline is to use a 10-fold excess of the solution by volume to the estimated volume of the compound.
-
Stir the mixture at room temperature for a minimum of 24 hours to ensure complete reaction.
-
After the inactivation period, neutralize the solution. If using NaOH, neutralize with an appropriate acid (e.g., HCl). If using HCl or bleach, neutralize with a suitable base (e.g., sodium bicarbonate). The final pH should be between 6 and 8.
-
Step 2: Segregation and Collection of Waste
All materials that have come into contact with this compound must be considered hazardous waste and segregated accordingly.
Waste Streams:
-
Solid Waste: This includes contaminated PPE (gloves, lab coats), weigh boats, pipette tips, and any other solid materials that have come into contact with the compound.
-
Liquid Waste: This includes the neutralized inactivation solution from Step 1, as well as any solvents or solutions containing this compound.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be collected in a designated sharps container.
Step 3: Packaging and Labeling
Proper packaging and labeling are crucial for the safe storage and transport of hazardous waste.
-
Containers: Use chemically resistant, leak-proof containers with secure lids.
-
Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other chemical constituents.
-
The specific hazards (e.g., "Potent Bioactive Compound," "Toxic").
-
The date of accumulation.
-
The name and contact information of the generating laboratory.
-
Step 4: Storage and Disposal
-
Storage: Store hazardous waste in a designated, secure satellite accumulation area away from general laboratory traffic.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.
Quantitative Data Summary
| Waste Stream | Collection Container | Disposal Procedure |
| Bulk/Unused this compound | Chemically resistant, sealed container | Inactivate (recommended), then dispose of as hazardous chemical waste. |
| Contaminated Solid Waste (PPE, etc.) | Labeled, sealed plastic bag or container | Dispose of as hazardous chemical waste. |
| Contaminated Liquid Waste | Labeled, sealed, chemically resistant bottle | Dispose of as hazardous chemical waste. |
| Contaminated Sharps | Puncture-proof sharps container | Dispose of as hazardous sharps waste. |
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagrams illustrate the key decision points and procedural flows.
Caption: Disposal workflow for different forms of this compound waste.
Caption: Potential chemical inactivation pathways for this compound.
References
Safeguarding Your Research: Essential Personal Protective Equipment for Handling trans-BAY-850
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling the potent compound trans-BAY-850. Adherence to these protocols is essential to ensure personal safety and prevent contamination.
The handling of potent research compounds like this compound necessitates a comprehensive safety strategy centered on effective containment and the rigorous use of Personal Protective Equipment (PPE).[1] A thorough risk assessment, considering the compound's physical form and the specifics of the laboratory procedure, is the foundational step in determining the appropriate level of PPE.[2]
Personal Protective Equipment (PPE) Selection
The selection of PPE is contingent on the specific laboratory activity. The following table summarizes the recommended PPE for various tasks involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is crucial. Double-gloving provides an additional barrier against contamination.[2] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to powders, but potential for splashes and spills remains. Engineering controls like a fume hood are the primary means of protection.[2] |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate gloves for the solvent and compound | Focuses on preventing skin and eye contact. The specific procedure will dictate the required level of containment.[2] |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact.[2] |
Operational Plan for Handling this compound
A systematic approach is crucial for safely handling potent compounds from receipt to disposal.
1. Pre-Handling Procedures:
-
Review Safety Information: Before any handling, thoroughly review the Safety Data Sheet (SDS) for this compound and conduct a detailed risk assessment.
-
Prepare Work Area: Ensure that the designated workspace, such as a chemical fume hood, is certified and operational. Decontaminate all surfaces and ensure a spill kit is readily accessible.[2]
2. Handling Procedures:
-
Utilize Engineering Controls: Whenever possible, handle this compound within a contained environment such as a glove box or a chemical fume hood to minimize exposure.[3]
-
Don Appropriate PPE: Based on the risk assessment and the specific task (refer to the table above), correctly don all required PPE before handling the compound.
-
Safe Handling Practices: Avoid skin and eye contact. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling, even if gloves were worn.[4][5]
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Contaminated PPE: Carefully doff all disposable PPE to avoid self-contamination. Place all used items, such as gloves and disposable lab coats, in a sealed and clearly labeled hazardous waste container.[2]
-
Chemical Waste: Collect all waste containing this compound in a sealed, properly labeled container. Do not mix with other waste streams unless compatibility has been confirmed.[2]
-
Disposal Compliance: Dispose of all waste in accordance with applicable federal, state, and local environmental regulations.
Experimental Protocols and Visualizations
To ensure clarity and procedural accuracy, the following workflow diagrams outline the key decision-making and operational processes for handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
